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Iron;hydroxide

Cat. No.: B1175221
CAS No.: 11113-66-9
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Description

Historical Trajectories and Foundational Research in Iron Hydroxide (B78521) Chemistry

The scientific journey into the nature of iron hydroxides is intertwined with the development of modern chemistry. Early observations of rusting and mineral formations provided the initial impetus for study. Foundational research focused on the precipitation of iron hydroxides from aqueous solutions, with chemists in the 19th and early 20th centuries meticulously documenting the conditions under which different forms of iron hydroxide are produced. tidjma.tnlibretexts.org These early studies laid the groundwork for understanding the fundamental chemical reactions governing their formation, such as the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and the subsequent reaction with hydroxide ions. tidjma.tnlibretexts.org

A significant milestone in the study of iron hydroxides was the development of advanced characterization techniques. X-ray diffraction (XRD), for instance, allowed for the identification of the crystalline structures of various iron (oxy)hydroxides, such as goethite and lepidocrocite. researchgate.netacs.org Mössbauer spectroscopy provided further insights into the oxidation states and local coordination environments of iron atoms within these structures. researchgate.netcdnsciencepub.com These techniques, combined with electron microscopy, have enabled researchers to correlate the synthesis conditions with the resulting particle size, morphology, and crystal structure of iron hydroxides. researchgate.netcdnsciencepub.com

The "iron-sulfur world" hypothesis, proposed by Günter Wächtershäuser, posits that early life may have metabolized on the surface of iron sulfide (B99878) minerals, highlighting the long-standing connection between iron compounds and biological processes. nih.gov This theory underscores the primordial significance of iron chemistry, including the formation of hydroxides, in the emergence of life.

Ubiquity and Significance in Natural and Engineered Systems: An Overview for Advanced Study

Iron hydroxides are ubiquitous in the Earth's lithosphere, hydrosphere, atmosphere, and biosphere, where they participate in a multitude of biogeochemical processes. mdpi.com They are key components of soils and sediments, influencing nutrient cycling and the fate of contaminants. tidjma.tnunifi.it In natural waters, the precipitation of iron hydroxides plays a crucial role in controlling the concentration of dissolved iron and other trace elements. usgs.gov For example, when groundwater rich in dissolved ferrous iron comes into contact with oxygen at the surface, it oxidizes to ferric iron, which then precipitates as insoluble iron(III) hydroxide. wikipedia.org

In engineered systems, the properties of iron hydroxides are harnessed for a variety of applications. One of the most significant is water treatment, where iron hydroxides are used to remove impurities such as arsenic, phosphate (B84403), and heavy metals through adsorption and co-precipitation. tidjma.tnontosight.aipromindsa.com Granular ferric hydroxide (GFH) is a widely used adsorbent for arsenic removal from drinking water. geh-wasserchemie.com Iron hydroxides also play a role in corrosion prevention by forming a protective layer on metal surfaces. tidjma.tntidjma.tn

Furthermore, the catalytic properties of iron oxides and hydroxides are being explored for various environmental and industrial processes. mdpi.com Their high surface area and reactivity make them effective catalysts for the degradation of organic pollutants. ontosight.ai The study of iron hydroxide formation is also critical for understanding and preventing scaling in pipelines and industrial equipment. taylorandfrancis.com

Scope and Research Imperatives in Modern Iron Hydroxide Science

Contemporary research on iron hydroxides is highly interdisciplinary, spanning fields from materials science and geochemistry to environmental engineering and nanotechnology. A major focus of current research is to gain a more precise understanding of the nucleation and growth of iron hydroxide nanoparticles. washu.eduanl.gov Recent studies have revealed that iron hydroxide forms more readily on mineral surfaces than previously thought, a finding that has significant implications for reactive transport models used to predict the movement of contaminants in the environment. washu.eduanl.gov

Another key research area is the development of novel iron hydroxide-based materials with tailored properties for specific applications. This includes the synthesis of nano-structured iron hydroxides with enhanced catalytic activity or selective adsorption capabilities. researchgate.net For instance, researchers are investigating the use of layered double hydroxides (LDHs) intercalated with iron complexes for a range of applications. eurekaselect.com

The role of iron hydroxides in biogeochemical cycles, particularly in the context of climate change and environmental remediation, remains a critical area of investigation. unifi.it Understanding the interactions between iron hydroxides, microorganisms, and organic matter is essential for predicting the fate of carbon and other key elements in the environment. Furthermore, the development of more efficient and sustainable methods for synthesizing iron hydroxides and utilizing them in environmental technologies is a pressing need. acs.org

Interactive Data Table: Properties of Common Iron Hydroxides

PropertyIron(II) Hydroxide (Ferrous Hydroxide)Iron(III) Hydroxide (Ferric Hydroxide)
Chemical Formula Fe(OH)₂Fe(OH)₃
Appearance White solid, turns greenish on exposure to airReddish-brown, gelatinous precipitate
Molar Mass 89.86 g/mol 106.87 g/mol
Solubility in Water Poorly soluble (1.43 × 10⁻³ g/L) wikipedia.orgInsoluble usgs.gov
Formation Reaction Fe²⁺ + 2OH⁻ → Fe(OH)₂ libretexts.orgFe³⁺ + 3OH⁻ → Fe(OH)₃ libretexts.org
Key Characteristics Easily oxidized to iron(III) hydroxide. libretexts.orgchemguide.co.ukAmorphous or poorly crystalline, can age to form more stable iron oxides like goethite. tidjma.tnacs.org
Common Occurrence Anaerobic environments, rare mineral amakinite. wikipedia.orgCommon in soils, sediments, and as a product of iron corrosion (rust). tidjma.tntidjma.tn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B1175221 Iron;hydroxide CAS No. 11113-66-9

Properties

IUPAC Name

iron;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.H2O/h;1H2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPSFPXMYGFAQW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeHO-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11113-66-9
Record name Iron hydroxide
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Record name Iron hydroxide
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Ii. Advanced Synthetic Methodologies and Formation Mechanisms of Iron Hydroxide Polymorphs

Controlled Precipitation Pathways

Controlled precipitation is a cornerstone for the synthesis of iron hydroxide (B78521) polymorphs, allowing for the manipulation of particle size, shape, and crystallinity through the careful management of reaction parameters.

The morphology and crystalline phase of iron hydroxide are profoundly influenced by pH, reactant concentration, and temperature. tidjma.tntidjma.tnacs.org The final pH of the reaction medium is a critical factor that dictates the type of iron hydroxide polymorph formed. For instance, at a pH of 4, goethite (α-FeOOH) is typically obtained. researchgate.net As the pH increases with the addition of a base like sodium hydroxide, ferrous hydroxide (Fe(OH)₂) can form, which then reacts with the initially formed goethite to precipitate magnetite (Fe₃O₄) at a pH of around 10. researchgate.net The rate of base addition also plays a role in the final particle characteristics. tidjma.tn

Reactant concentration affects the supersaturation of the solution, which in turn influences nucleation and growth rates. ntnu.no Higher concentrations of iron precursors can lead to the formation of different polymorphs or affect the particle size. bibliotekanauki.pl For example, in hydrothermal synthesis, an increase in Fe(NO₃)₃ concentration can lead to the formation of porous hematite (B75146) particles.

Temperature is another key parameter, influencing both the reaction kinetics and the thermodynamic stability of the different phases. ntnu.nobibliotekanauki.plsci-hub.se Elevated temperatures generally favor the formation of more crystalline products and can drive the transformation from one polymorph to another. ntnu.nobibliotekanauki.pl For example, in hydrothermal synthesis, increasing the temperature from 130°C to 250°C can result in an increase in the crystallite size of α-Fe₂O₃. In some systems, goethite can transform into hematite at temperatures around 200°C. bibliotekanauki.pl

Table 1: Influence of Synthesis Parameters on Iron Hydroxide Polymorphs

Parameter Condition Resulting Polymorph(s) Morphology Particle Size Source(s)
pH 4 Goethite (α-FeOOH) - - researchgate.net
10 Magnetite (Fe₃O₄) Spherical 35-45 nm researchgate.net
≥ 8 Goethite (α-FeOOH) Aggregated spindles -
Temperature 160 °C Goethite (α-FeOOH) - - sci-hub.se
160 °C - 240 °C Increased sulfation of magnetite - - sci-hub.se
200 °C Goethite to Hematite transformation - - bibliotekanauki.plirb.hr
Reactant Concentration High surfactant/precursor ratio Large number of small nanocrystals - - nih.gov

The co-precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions is a widely used method to synthesize magnetite (Fe₃O₄). mdpi.com This process typically involves the addition of a base to a solution containing a stoichiometric ratio of Fe²⁺ and Fe³⁺ ions. The generally accepted mechanism involves the initial precipitation of ferric hydroxide due to its lower solubility, followed by the reaction with ferrous ions to form the mixed-valence iron oxide.

The reaction can be summarized as: Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O

The kinetics of this co-precipitation are influenced by factors such as the Fe²⁺/Fe³⁺ ratio, pH, and temperature. The rate of addition of the precipitating agent is crucial; a rapid increase in pH can lead to the formation of amorphous phases, while a slow, controlled addition promotes the formation of crystalline magnetite. The presence of certain anions can also influence the reaction pathway and the properties of the final product.

The formation of iron hydroxide particles from a supersaturated solution begins with nucleation, which can occur either homogeneously within the bulk solution or heterogeneously on a foreign surface. ucl.ac.uknih.gov Homogeneous nucleation requires a higher energy barrier to be overcome, as it involves the formation of a new stable nucleus from the constituent ions. ucl.ac.uk Heterogeneous nucleation is generally more favorable as the presence of a substrate reduces the energy barrier for nucleus formation. ucl.ac.ukosti.gov

The kinetics of these processes are described by classical nucleation theory, which relates the nucleation rate to factors like supersaturation, interfacial energy, and temperature. nih.gov Distinguishing between homogeneous and heterogeneous nucleation is crucial for controlling the particle size distribution and the spatial deposition of iron hydroxides. nih.gov Advanced techniques like in-situ small-angle X-ray scattering (SAXS) and grazing-incidence small-angle X-ray scattering (GISAXS) have been employed to study the kinetics of both processes in real-time. nih.gov These studies have shown that the nature of the substrate surface, including its charge and hydrophilicity, can significantly influence the rate and mechanism of heterogeneous nucleation. acs.org

Mechanism of Ferrous and Ferric Hydroxide Co-precipitation

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods involve carrying out the synthesis in a sealed vessel (autoclave) at elevated temperatures and pressures, using water or an organic solvent, respectively. nih.govsci-hub.se These techniques are highly effective for producing well-crystallized iron hydroxide polymorphs with controlled morphologies.

By tuning the reaction parameters such as temperature, pressure, precursor concentration, and reaction time, various polymorphs like goethite, hematite, and lepidocrocite can be selectively synthesized. nih.govrsc.org For example, in hydrothermal synthesis, lower pressures (less than 100 bar) tend to favor the formation of hematite, while higher pressures (above 100 bar) promote the crystallization of goethite. nih.gov The solvent used in solvothermal synthesis also plays a critical role in determining the final product's characteristics. For instance, using ethylene (B1197577) glycol as a solvent can facilitate the reduction of ferric ions and the formation of iron oxide nanoparticles. mdpi.com These methods often lead to the formation of anisotropic nanostructures such as nanorods and nanowires. mdpi.com

Sol-Gel Technology for Nanostructured Iron Hydroxides

The sol-gel process is a wet-chemical technique used for the fabrication of materials, including nanostructured iron hydroxides, from a chemical solution (the 'sol'). aip.orgresearchgate.net The process involves the hydrolysis and polycondensation of precursors, typically metal alkoxides or metal salts in a solvent, to form a colloidal suspension. aip.orgrsc.org Subsequent processing, such as aging and drying, leads to the formation of a three-dimensional network, or 'gel'.

For iron hydroxide synthesis, precursors like iron(III) chloride or iron(III) nitrate (B79036) are often used. aip.org The hydrolysis and condensation reactions are initiated by adjusting the pH, often through the addition of a base. aip.org The morphology and properties of the resulting nanostructured iron hydroxide are highly dependent on parameters such as the precursor type, solvent, pH, and temperature. This method allows for excellent control over the particle size and can be used to produce highly porous materials. aip.orgdovepress.com

Template-Assisted and Surfactant-Mediated Synthesis Techniques

To exert even greater control over the morphology and size of iron hydroxide nanoparticles, template-assisted and surfactant-mediated synthesis techniques are employed. researchgate.netresearchgate.net

Template-assisted synthesis utilizes a pre-existing structure (a template) to direct the growth of the iron hydroxide. researchgate.net These templates can be "hard," such as porous membranes or silica (B1680970) spheres, or "soft," like micelles or liquid crystals formed by surfactants. After the iron hydroxide has formed around or within the template, the template is typically removed, leaving behind a nanostructure with a morphology dictated by the template. For example, using polymer latex as a colloidal template can lead to the formation of porous iron oxide structures. aip.org

Surfactant-mediated synthesis involves the use of surfactant molecules that adsorb onto the surfaces of the growing nanoparticles. nih.govnih.gov These surfactants can control the growth rate of different crystal faces, leading to the formation of specific shapes like nanorods, nanocubes, or nanospheres. nih.govresearchgate.net The type and concentration of the surfactant are critical parameters. nih.gov For instance, using a microbial-derived surfactant can result in spherical iron hydroxide nanoparticles, while polyacrylic acid can lead to the formation of needle-type nanoparticles. nih.govresearchgate.net

Electrochemical Deposition and Formation Mechanisms

The electrochemical deposition of iron hydroxides is a versatile method for creating thin films and nanoparticles with controlled properties. This process can be broadly categorized into anodic and cathodic deposition, each with distinct mechanisms leading to the formation of various iron hydroxide polymorphs.

Anodic Deposition: In anodic deposition, an iron anode is dissolved, or a ferrous salt in the electrolyte is oxidized at the anode. For instance, the anodic oxidation of Fe²⁺ ions from a solution can lead to the formation of a film with a structure similar to γ-FeOOH. anl.gov The mechanism of deposition is generally independent of the substrate material. psu.edu In some cases, the anodic deposition process involves the simultaneous oxidation of ferrous ion complexes. For example, in solutions containing phosphate (B84403), the anodic deposition can proceed through the oxidation of both FeOH⁺ and FeH₂PO₄⁺ ions, resulting in the formation of γ-FeOOH and FePO₄·2H₂O. psu.edu

Cathodic Deposition: Cathodic deposition typically involves the electrochemical reduction of species at the cathode, leading to a localized increase in pH. This change in pH causes the precipitation of metal hydroxides onto the electrode surface. acs.org For example, the reduction of nitrate ions or hydrogen peroxide at the cathode can increase the local pH, driving the precipitation of Fe(OH)₃. acs.orgresearchgate.netjuniperpublishers.com The structure of the resulting iron hydroxide can be influenced by the deposition conditions. For instance, Fe(OH)₂ with a structure similar to α-Ni(OH)₂ has been prepared via cathodic deposition. anl.gov Interestingly, even during cathodic co-deposition from a solution containing Fe(II) and Ni(II), iron can be found in the oxidized Fe(III) state in the deposited material. anl.gov

The electrochemical synthesis method plays a crucial role in determining the morphology and particle size of the resulting iron oxides. researchgate.netjuniperpublishers.com Various electrochemical techniques, including cyclic voltammetry, potentiostatic, and galvanostatic methods, are employed to synthesize nanostructured iron hydroxide materials. researchgate.netjuniperpublishers.com

Table 1: Comparison of Anodic and Cathodic Deposition of Iron Hydroxide
Deposition MethodPrimary MechanismTypical PrecursorsCommon ProductsKey Influencing Factors
Anodic DepositionOxidation of Fe(II) at the anodeFe²⁺ ions in solution, Sacrificial Fe anodeγ-FeOOH, Amorphous maghemiteElectrolyte composition (presence of other anions like phosphate), Applied potential
Cathodic DepositionLocalized pH increase at the cathode due to reduction of other species (e.g., NO₃⁻, H₂O₂)Fe²⁺ or Fe³⁺ salts in solutionFe(OH)₂, Fe(OH)₃, α-Fe₂O₃ (after annealing)Current density, pH of the bulk solution, Presence of complexing agents

Biogenic Formation Pathways and Biomineralization

Biogenic iron hydroxides are formed through the metabolic activities of microorganisms or by passive sorption and nucleation on microbial surfaces. researchgate.net These processes, collectively known as biomineralization, result in the formation of nanocrystalline iron oxides often in complex mixtures with organic matter like bacterial cells and extracellular polysaccharides. researchgate.net

Microbial Oxidation and Precipitation Dynamics

Microorganisms, particularly iron-oxidizing bacteria, play a significant role in the formation of iron hydroxides. These bacteria can be broadly classified into three groups: acidophiles, neutrophiles (microaerophiles), and anaerobic photosynthetic bacteria. libretexts.org

Acidophilic Iron-Oxidizing Bacteria: Organisms like Acidithiobacillus ferrooxidans and Leptospirillum ferrooxidans thrive in low pH environments and are crucial in processes like acid mine drainage. libretexts.orgasrs.us They actively oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which then hydrolyzes to form insoluble ferric hydroxide (Fe(OH)₃). libretexts.org The rate of microbial oxidation at low pH can be significantly accelerated when the bacteria are attached to the surface of ferric oxyhydroxide particles. asrs.us

Neutrophilic Iron-Oxidizing Bacteria: At circumneutral pH, where Fe²⁺ is spontaneously oxidized by oxygen, microaerophilic bacteria such as Gallionella ferruginea and Leptothrix ochracea thrive at oxic-anoxic interfaces. libretexts.org These bacteria can outcompete the abiotic oxidation of Fe(II), especially in microaerobic conditions where the chemical oxidation rate is slower. nih.gov They produce extracellular structures, like stalks and sheaths, which serve as templates for the precipitation of iron oxides. frontiersin.org

Anaerobic Iron Metabolism: In anoxic environments, some bacteria can use Fe(III) as a terminal electron acceptor in their respiration. osti.gov The dissimilatory iron reduction of ferrihydrite by bacteria like Shewanella and Geobacter can lead to the formation of various secondary iron minerals, including magnetite and vivianite. nih.govunl.edu The specific mineral formed is largely controlled by the concentration of biogenically produced Fe(II). osti.govunl.edu

The precipitation of biogenic iron hydroxides can occur both passively and actively. In passive formation, bacteria simply act as nucleation sites for the abiotic precipitation of iron hydroxides. oup.com Actively, the metabolic oxidation of Fe(II) by bacteria directly leads to the precipitation of ferric hydroxides. oup.com

Table 2: Microbial Groups Involved in Iron Hydroxide Formation
Microbial GroupExample OrganismsEnvironmental NicheMetabolic ProcessResulting Iron Minerals
Acidophilic Iron-OxidizersAcidithiobacillus ferrooxidans, Leptospirillum ferrooxidansLow pH environments (e.g., acid mine drainage)Aerobic oxidation of Fe(II)Ferric hydroxide, Jarosite
Neutrophilic Iron-OxidizersGallionella ferruginea, Leptothrix ochraceaOxic-anoxic interfaces at neutral pHMicroaerophilic oxidation of Fe(II)Ferrihydrite, Lepidocrocite
Dissimilatory Iron-ReducersShewanella putrefaciens, Geobacter metallireducensAnoxic soils and sedimentsAnaerobic reduction of Fe(III)Magnetite, Vivianite, Green rust

Role of Organic Ligands in Biogenic Iron Hydroxide Formation

Organic ligands, particularly those found in extracellular polymeric substances (EPS) secreted by microorganisms, play a critical role in the biomineralization of iron hydroxides. rsc.org EPS is a complex mixture of polysaccharides, proteins, lipids, and nucleic acids that forms a matrix around microbial cells. cambridge.orgmicrobiologyresearch.org

This organic matrix can influence iron hydroxide formation in several ways:

Nucleation Sites: The functional groups within EPS, such as carboxyl and phosphate groups, have a net negative charge and can bind with soluble metal cations, acting as nucleation sites for mineral precipitation. microbiologyresearch.org This process reduces the activation energy required for mineral formation. rsc.org For example, free P=O groups in EPS can act as crystallization nuclei, promoting the transformation of Fe(OH)₃ into jarosite through the formation of P–O–Fe bonds. rsc.org

Control of Mineral Phase: The presence and composition of EPS can influence the type of iron mineral that forms. The organic matrix can create microenvironments with distinct chemical conditions compared to the bulk solution, favoring the precipitation of specific mineral phases. microbiologyresearch.org

Complexation and Stabilization: Organic ligands, including siderophores, can form strong complexes with iron, affecting its solubility and bioavailability. chimia.chcopernicus.org Siderophores are high-affinity iron-binding compounds produced by many microorganisms to acquire iron. copernicus.org While often associated with iron uptake, these strong ligands can also stabilize dissolved iron and influence its transformation pathways in the environment. copernicus.org The interaction between EPS and iron ions can facilitate the attachment of bacteria to mineral surfaces and promote the dissolution or precipitation of iron minerals. cambridge.orgmdpi.com

The interplay between microbial metabolism, the production of organic ligands, and the local geochemical conditions ultimately dictates the pathways and products of biogenic iron hydroxide formation. researchgate.netlibretexts.org

Table 3: List of Chemical Compounds
Compound NameChemical Formula
Iron(II) hydroxideFe(OH)₂
Iron(III) hydroxideFe(OH)₃
Goethiteα-FeOOH
Lepidocrociteγ-FeOOH
FerrihydriteFe(OH)₃
MagnetiteFe₃O₄
VivianiteFe₃(PO₄)₂·8H₂O
JarositeKFe₃(SO₄)₂(OH)₆
Iron(III) phosphate dihydrateFePO₄·2H₂O
Nickel(II) hydroxideNi(OH)₂

Iii. Structural Elucidation and Polymorphic Interconversions

Advanced Spectroscopic and Diffraction Techniques for Phase Identification and Quantification

A combination of advanced techniques is typically employed for a comprehensive structural analysis of iron hydroxides. These methods provide complementary information about crystallography, morphology, chemical bonding, and oxidation states.

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystalline phases present in a sample and obtaining information about their crystal structure, lattice parameters, and crystallite size mdpi.comscielo.org.mxmdpi.comnih.gov. By analyzing the angles and intensities of diffracted X-rays, characteristic diffraction patterns are obtained that act as fingerprints for specific iron hydroxide (B78521) polymorphs.

For instance, XRD analysis has been used to confirm the formation of goethite (-FeOOH) and ferrihydrite, with patterns collected in an angular range of 2 from 4° to 70° scielo.org.mx. Phase identification is commonly performed by comparing experimental patterns to reference databases scielo.org.mxnih.gov. Detailed research findings demonstrate the use of XRD to track the transformation of ferrihydrite to more crystalline phases like goethite and lepidocrocite over time under varying conditions, such as in the presence of aqueous Fe(II) nih.govmdpi.comresearchgate.netacs.org. The emergence of characteristic peaks for goethite at 2 values of approximately 24° (110) and 42° (111) from the initially broad peaks of amorphous ferrihydrite indicates this transformation nih.govacs.org. Rietveld refinement of XRD data allows for quantitative phase analysis, determining the relative amounts of different polymorphs in a mixture and estimating crystallite sizes using methods like the Scherrer equation nih.govresearchgate.netnih.gov.

XRD is also sensitive to the degree of crystallinity; poorly crystalline or amorphous iron hydroxides like 2-line ferrihydrite exhibit broad diffraction peaks, while more crystalline phases show sharper, well-defined peaks nih.govacs.org. The presence of other minerals or impurities can also be identified through their distinct diffraction peaks mdpi.com.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructural and Morphological Characterization

HRTEM images can reveal the lattice fringes corresponding to specific crystallographic planes, and the measured interplanar spacings can be correlated with XRD data for phase confirmation mdpi.comicm.edu.pl. For example, measured lattice spacings in HRTEM images have been found to agree with XRD data for phases like -FeOOH mdpi.com. HRTEM is particularly useful for studying the morphology of nanoparticles, showing shapes such as sphere-like particles embedded in matrices or flower-like hierarchical nanostructures composed of nanosheets scielo.org.mxresearchgate.net. Selected Area Electron Diffraction (SAED), often used in conjunction with TEM, provides diffraction patterns from specific areas of the sample, offering further insight into the crystallinity and crystallographic orientation of individual nanoparticles or aggregates icm.edu.pl. TEM studies have shown that iron oxide nanoparticles can have sizes ranging from a few nanometers to tens of nanometers, and their shape can vary depending on the synthesis method researchgate.netscielo.org.mxicm.edu.pl.

Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation

SEM analysis can reveal details about the texture and structure of iron hydroxide materials, such as the formation of flower-like hierarchical nanostructures or the presence of pores researchgate.net. Studies have shown that iron oxide nanoparticles, which can be related to iron hydroxides through transformation, tend to be spherical but often exhibit high levels of aggregation due to their magnetic characteristics unram.ac.idchemmethod.com. SEM, sometimes coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), can also provide elemental composition information from the analyzed area unram.ac.idchemmethod.comacs.orgresearchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups and chemical bonds present in iron hydroxides mdpi.comresearchgate.netresearchgate.netacs.orgcurresweb.com. FTIR measures the absorption or transmission of infrared light by the sample, providing a spectrum with peaks corresponding to specific molecular vibrations. This technique is particularly useful for detecting the presence of hydroxyl (OH) groups and metal-oxygen (Fe-O) bonds, which are fundamental components of iron hydroxides researchgate.netresearchgate.netacs.org.

FTIR spectra of iron hydroxides typically show bands related to the stretching and bending vibrations of OH groups, including those associated with iron species and adsorbed water researchgate.netresearchgate.netacs.org. For example, broad bands near 3400 cm and 3100 cm are often observed for OH stretching vibrations, while bands around 1600 cm can be attributed to H-O-H bending vibrations of adsorbed water researchgate.netacs.org. Bands in the lower wavenumber region (below 1000 cm) are typically associated with Fe-O stretching and Fe-OH bending vibrations, which are sensitive to the specific crystal structure of the iron hydroxide polymorph acs.orgresearchgate.netacs.org. FTIR can also be used to study changes in surface chemistry, such as the adsorption of other species onto the iron hydroxide surface, by observing shifts or changes in the intensity of characteristic peaks mdpi.comresearchgate.netacs.org.

Mössbauer Spectroscopy for Iron Oxidation States and Site Environments

Mössbauer spectroscopy is a powerful technique specifically for studying materials containing Mössbauer-active isotopes, such as Fe, providing detailed information about the oxidation state of iron, its magnetic state, and the local environment of the iron atoms aps.orgakjournals.comnih.govnih.goviaea.orgucl.ac.uk. By analyzing the hyperfine interactions between the atomic nucleus and its surroundings, Mössbauer spectra yield parameters such as isomer shift, quadrupole splitting, and magnetic hyperfine field.

The isomer shift provides information about the oxidation state and the s-electron density at the iron nucleus iaea.org. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient, which is sensitive to the symmetry of the iron site and the surrounding ligands iaea.org. The magnetic hyperfine field is related to the magnetic ordering of the material iaea.org. Mössbauer spectroscopy can distinguish between different iron oxidation states (e.g., Fe and Fe) and different crystallographic sites for iron within a structure nih.goviaea.org. This is particularly useful for iron hydroxides and oxyhydroxides, where iron is typically in the +3 oxidation state, but the local environment can vary between polymorphs geoscienceworld.orgwikipedia.org. Mössbauer studies have been used to investigate iron hydroxide precipitation systems and characterize iron species in various materials, including those relevant to radioactive waste treatment akjournals.comiaea.org. It can also provide insights into particle size and superparamagnetic behavior in iron oxide/hydroxide nanoparticles akjournals.com.

Raman Spectroscopy for Polymorph Discrimination and Structural Changes

Raman spectroscopy is a vibrational spectroscopic technique that complements FTIR by providing information about molecular vibrations that are Raman-active jasco-global.comresearchgate.netoup.compnas.orgrsc.org. It involves inelastic scattering of monochromatic light, typically from a laser, by the sample. The shifts in the energy of the scattered light correspond to the vibrational modes of the material, which are characteristic of its chemical structure and crystal lattice oup.com.

Raman spectroscopy is a fast and effective tool for distinguishing between different iron oxide and oxyhydroxide polymorphs, as each has a unique Raman spectrum jasco-global.comoup.com. This is due to the sensitivity of Raman scattering to the phonon modes in the crystal lattice oup.com. Raman spectra of iron hydroxides and oxyhydroxides like FeOOH exhibit distinct bands that can be used for their identification jasco-global.com. For example, Raman spectroscopy has been used to analyze the oxidation state and crystal structure of rust, which often consists of various iron oxides and hydroxides jasco-global.com. It can also be used to monitor structural changes or transformations between polymorphs oup.com. However, caution is needed as high laser power can potentially alter the phase composition of the sample during measurement mdpi.comoup.com. Raman spectroscopy has also been applied to study specific iron-containing species, such as the identification of an Fe(IV)-OH stretching mode in a biological system pnas.org.

TechniqueInformation ProvidedApplication to Iron Hydroxides
XRDCrystalline phases, crystal structure, lattice parameters, crystallite sizePhase identification (goethite, lepidocrocite, ferrihydrite), crystallinity, transformation tracking, quantitative analysis. mdpi.comscielo.org.mxmdpi.comnih.govmdpi.comresearchgate.netacs.orgnih.gov
TEM/HRTEMMorphology, size, internal structure, crystal latticeNanoparticle shape and size, aggregation, lattice fringes, defects, structural visualization. mdpi.comresearchgate.netscielo.org.mxresearchgate.neticm.edu.pl
SEMSurface morphology, particle shape, aggregationVisualization of particle shape, size distribution, aggregation behavior, surface texture. mdpi.comresearchgate.netunram.ac.idchemmethod.complos.org
FTIRFunctional groups, chemical bondsIdentification of OH and Fe-O bonds, adsorbed water, surface chemistry changes. mdpi.comresearchgate.netresearchgate.netacs.orgcurresweb.com
Mössbauer SpectroscopyIron oxidation state, magnetic state, local environmentOxidation state of Fe, magnetic ordering, different Fe sites, particle size effects (superparamagnetism). aps.orgakjournals.comnih.govnih.goviaea.orgucl.ac.uk
Raman SpectroscopyMolecular vibrations, crystal lattice modesPolymorph discrimination, identification of specific iron oxides/hydroxides, monitoring structural changes. jasco-global.comresearchgate.netoup.compnas.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a valuable technique for analyzing the surface elemental composition and oxidation states of iron hydroxide compounds. XPS can provide information about the presence of iron, oxygen, and other elements on the surface of the material, as well as the specific oxidation states of the iron ions (e.g., Fe²⁺ and Fe³⁺). Studies utilizing XPS have contributed to the characterization of amorphous Fe₂O₃ nanoparticles, helping to distinguish them from nanocrystalline polymorphs like maghemite and hematite (B75146). rcptm.com

Differential Thermal Analysis (DTA) and Magnetic Susceptibility for Thermal Stability and Electronic Structure

Differential Thermal Analysis (DTA) is employed to study the thermal stability of iron hydroxides and their transformation upon heating. DTA can identify endothermic or exothermic events associated with processes like dehydration and phase transitions. Magnetic susceptibility measurements provide insights into the electronic structure and magnetic ordering of iron hydroxide phases. Different iron oxides and oxyhydroxides exhibit distinct magnetic properties; for instance, hematite is antiferromagnetic below 260 K and weakly ferromagnetic between 260 K and 950 K. wikipedia.org These techniques, used in conjunction with others like X-ray diffraction and Mössbauer spectroscopy, help to characterize the transformations occurring in iron hydroxide systems under varying thermal conditions. rruff.info

Phase Transition Mechanisms and Influencing Parameters

Iron hydroxides, particularly the less stable phases like ferrihydrite, are prone to transformation into more crystalline and thermodynamically stable forms such as goethite and hematite. researchgate.netresearchgate.net These transformations are complex and proceed via different mechanisms depending on the environmental conditions.

Transformation of Amorphous Ferrihydrite to Crystalline Polymorphs (Goethite, Hematite)

Amorphous iron(III) hydroxide hydrate, known as ferrihydrite, is thermodynamically unstable and transforms into crystalline goethite (α-FeOOH) or hematite (α-Fe₂O₃). researchgate.net This transformation can occur through competing mechanisms. Goethite often forms via a dissolution-precipitation pathway, where ferrihydrite dissolves, and goethite crystallizes from the solution containing dissolved Fe(III) ions. researchgate.netrruff.inforesearchgate.net Hematite, on the other hand, can form through a dehydration and internal rearrangement pathway within the ferrihydrite aggregates. researchgate.netrruff.inforesearchgate.net The proportion of goethite and hematite formed depends on the relative rates of these competing mechanisms. researchgate.net

Impact of Fe(II)/Fe(III) Ratios and pH on Phase Stability and Conversion Pathways

The pH of the solution is a master variable governing the rates at which goethite and hematite form from ferrihydrite. researchgate.net At low and high pH values (e.g., pH 2–5 and 10–14), the formation of goethite is favored, primarily through a dissolution-crystallization process. researchgate.net At neutral pH (around 7), hematite formation is favored via dehydration and internal atomic rearrangement of solid ferrihydrite. researchgate.net The presence of Fe(II) can also influence the transformation pathways. For example, under anoxic conditions, the Fe(II)-induced transformation of ferrihydrite can lead to the formation of lepidocrocite as an intermediate phase, sometimes alongside goethite. nih.gov The speciation of aqueous Fe(III) at different pH values, such as Fe(OH)₃(aq) at circumneutral pH and Fe(OH)₄⁻ at alkaline pH, controls the kinetics of iron hydroxide precipitation and transformation. nih.govacs.org

Crystal Growth and Particle Aggregation Studies

The growth of iron hydroxide crystals and the aggregation of iron hydroxide particles are critical processes influencing the final size, morphology, and properties of the solid phase. Crystal growth can occur via mechanisms such as dissolution-precipitation and oriented attachment. osti.gov In the transformation of ferrihydrite to goethite, particles may first transform into goethite nanoparticles, which then align and grow into larger particles through oriented attachment. osti.gov Particle aggregation is influenced by factors such as pH, the concentration of the iron species, temperature, and the presence of additives or organic matter. ajol.infonih.gov Aggregation of iron oxide nanoparticles has been shown to increase with increasing pH, reaching a maximum around pH 8.5. nih.gov The presence of organic matter, such as humic acid, can also influence aggregation by forming surface coatings on the nanoparticles, leading to the formation of more compact aggregates. nih.gov In water treatment processes using ferric coagulation, iron hydroxide particles initially form with dimensions in the sub-micrometer range and then aggregate into larger flocs. deswater.com The size of these flocs is influenced by the coagulant dose and other water properties. deswater.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Iron(II) hydroxide10129897
Iron(III) hydroxide73964
Goethite (α-FeOOH)91502
Hematite (α-Fe₂O₃)14833
Ferrihydrite192761
Lepidocrocite (γ-FeOOH)91502
Magnetite (Fe₃O₄)16210826
Akaganeite (β-FeOOH)91502
Iron(III) oxide-hydroxide91502

Note: PubChem lists multiple iron oxyhydroxides (Goethite, Lepidocrocite, Akaganeite) under the same CID 91502, as they share the same chemical formula FeHO₂. wikipedia.orgnih.govfishersci.caamericanelements.comereztech.comfishersci.casigmaaldrich.comfishersci.cacopernicus.org Iron(III) hydroxide (Fe(OH)₃) has a distinct CID. nih.gov Iron(II) hydroxide (Fe(OH)₂) also has a distinct CID. wikipedia.orgeasychem.orgnih.gov Hematite (Fe₂O₃) has a distinct CID. wikipedia.orgwikidata.orgthegoodscentscompany.comnih.gov Magnetite (Fe₃O₄) has a distinct CID.

Iron hydroxide compounds exhibit diverse structural forms, influenced by factors such as oxidation state and hydration. Iron(II) hydroxide, with the formula Fe(OH)₂, adopts a brucite-like structure where Fe²⁺ ions are octahedrally coordinated to hydroxide ligands. wikipedia.org These coordination octahedra form layers, with hydrogen bonds between the layers. wikipedia.org Iron(III) hydroxide is often represented as hydrated iron(III) oxide, FeO(OH)·nH₂O, and exists in several mineral forms, including goethite (α-FeOOH), lepidocrocite (γ-FeOOH), and akaganeite (β-FeOOH). wikipedia.orgnih.govfishersci.caamericanelements.comfishersci.casigmaaldrich.comfishersci.cacopernicus.org Ferrihydrite is a poorly crystalline or nanocrystalline hydrated iron oxide, often considered a precursor to more ordered phases. wikipedia.orgresearchgate.net Hematite (α-Fe₂O₃) is the anhydrous counterpart, representing a stable end product of iron hydroxide transformation. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and oxidation states of iron hydroxide materials. By analyzing the kinetic energy of photoemitted electrons, XPS can identify the elements present on the surface and distinguish between different oxidation states of iron, such as Fe²⁺ and Fe³⁺. This is particularly valuable for characterizing the surface chemistry of iron hydroxides and understanding surface-driven reactions or transformations. XPS has been utilized in studies to characterize amorphous Fe₂O₃ and differentiate it from nanocrystalline phases like maghemite and hematite, based on its unique spectral features. rcptm.com

Differential Thermal Analysis (DTA) and Magnetic Susceptibility for Thermal Stability and Electronic Structure

Differential Thermal Analysis (DTA) is a thermogravimetric technique used to monitor thermal events, such as dehydration and phase transitions, in materials as they are heated. For iron hydroxides, DTA can reveal the temperatures at which bound water is lost and at which transformations to more stable oxide phases occur, providing information on their thermal stability. Magnetic susceptibility measurements probe the electronic structure and magnetic ordering within the iron hydroxide and oxyhydroxide phases. Different polymorphs exhibit distinct magnetic behaviors; for instance, goethite is antiferromagnetic. These techniques, often combined with other characterization methods like Mössbauer spectroscopy and X-ray diffraction, are essential for understanding the temperature-dependent behavior and electronic properties of iron hydroxide compounds and their transformation products. rruff.info

Phase Transition Mechanisms and Influencing Parameters

The transformation of less stable iron hydroxide phases, such as ferrihydrite, into more stable crystalline forms like goethite and hematite is a fundamental process in environmental and material science. researchgate.netresearchgate.net These transformations are complex and proceed through various mechanisms influenced by several key parameters.

Transformation of Amorphous Ferrihydrite to Crystalline Polymorphs (Goethite, Hematite)

Ferrihydrite, often described as an amorphous or nanocrystalline iron(III) hydroxide hydrate, is a metastable phase that readily transforms into more crystalline iron oxyhydroxides and oxides, primarily goethite (α-FeOOH) and hematite (α-Fe₂O₃). wikipedia.orgresearchgate.netrruff.info This transformation can occur through two main competing pathways: dissolution-precipitation and solid-state transformation. researchgate.netrruff.inforesearchgate.net In the dissolution-precipitation mechanism, ferrihydrite dissolves, and the more stable phase (goethite or hematite) precipitates from the aqueous solution. researchgate.netrruff.inforesearchgate.net The solid-state pathway involves internal atomic rearrangement and dehydration within the ferrihydrite structure to form hematite. researchgate.netrruff.inforesearchgate.net The dominant pathway and the resulting crystalline product are highly dependent on the reaction conditions. researchgate.net

Impact of Fe(II)/Fe(III) Ratios and pH on Phase Stability and Conversion Pathways

The pH of the solution is a critical factor controlling the transformation of ferrihydrite and the stability of different iron hydroxide phases. researchgate.netresearchgate.net Generally, goethite formation via dissolution-precipitation is favored under acidic (pH ≤ 5) and alkaline (pH ≥ 10) conditions, where the solubility of ferrihydrite is higher, leading to sufficient concentrations of dissolved Fe(III) species for precipitation. researchgate.net Hematite formation via solid-state transformation is typically favored under neutral pH conditions (around 7). researchgate.net The presence of Fe(II) can also significantly influence the transformation pathways, particularly under anoxic conditions, where it can promote the formation of phases like lepidocrocite or magnetite through reductive transformation mechanisms. nih.govacs.org The specific speciation of aqueous Fe(III) ions, which varies with pH, plays a crucial role in controlling the kinetics of precipitation and transformation processes. nih.govacs.org

Topotactic and Reconstructive Transformation Mechanisms

Phase transformations in iron hydroxides and oxides can occur via topotactic or reconstructive mechanisms. sci-hub.secambridge.org A topotactic transformation is characterized by a crystallographic orientation relationship between the parent and product phases, where the underlying structural framework is largely maintained with minimal atomic movement. sci-hub.secambridge.org For example, the dehydration of certain iron oxyhydroxides to hematite can occur topotactically. sci-hub.se In contrast, a reconstructive transformation involves a more substantial reorganization of the crystal lattice, breaking down the structural relationship between the parent and product. sci-hub.se The specific mechanism (topotactic or reconstructive) depends on the crystal structures of the involved phases and the conditions of the transformation, such as temperature and the presence of water. sci-hub.se

Crystal Growth and Particle Aggregation Studies

The formation of crystalline iron hydroxide phases involves both nucleation and crystal growth processes. Crystal growth can proceed through the addition of dissolved species from solution or by the accretion and rearrangement of pre-existing nanoparticles (oriented attachment). osti.gov Studies on the transformation of ferrihydrite to goethite suggest a two-step process involving the initial formation of goethite nanoparticles followed by their oriented attachment to form larger particles. osti.gov Particle aggregation is another significant phenomenon affecting the size, morphology, and settling behavior of iron hydroxide precipitates. Aggregation is influenced by factors including pH, ionic strength, and the presence of organic matter. ajol.infonih.gov For instance, the aggregation of iron oxide nanoparticles increases with increasing pH, with maximum aggregation observed around pH 8.5. nih.gov The presence of natural organic matter can also promote aggregation and influence the structure of the resulting aggregates. nih.gov In water treatment applications, the aggregation of iron hydroxide particles formed during coagulation is crucial for the effective removal of impurities through sedimentation. deswater.comtidjma.tn The size of the aggregates (flocs) is dependent on parameters such as the coagulant dose and water characteristics. deswater.com

Iv. Surface Chemistry and Interfacial Reactivity of Iron Hydroxides

Adsorption Mechanisms of Contaminants on Iron Hydroxide (B78521) Surfaces

The removal of contaminants from aqueous solutions by iron hydroxides is primarily controlled by adsorption processes at the mineral-water interface. These interactions are complex and are influenced by the specific properties of the iron hydroxide surface, the chemical nature of the contaminant, and the solution chemistry (e.g., pH, ionic strength, and presence of competing ions).

Surface complexation models (SCMs) are chemical models used to describe adsorption at the mineral-water interface. They treat the surface hydroxyl groups of iron hydroxides as ligands that can form complexes with ions from the solution. Several SCMs have been developed, differing in their representation of the electrical double layer that forms at the charged mineral surface. academie-sciences.fr While simpler models can predict ion adsorption in single-solute systems, more sophisticated models are often required for complex, multi-solute environments. utexas.edu

Diffuse Layer Model (DLM): The DLM is one of the most widely used SCMs for its relative simplicity. whiterose.ac.ukresearchgate.net It assumes that surface complexes form at the surface plane and that counter-ions accumulate in a diffuse layer to balance the surface charge. researchgate.nettandfonline.com This model has been applied to describe the adsorption of various ions, including arsenic, onto ferric hydroxide. researchgate.netjst.go.jp

Constant Capacitance Model (CCM): The CCM simplifies the electrical double layer by assuming a constant capacitance, effectively treating the surface and the counter-ions as a simple capacitor. tandfonline.comusda.gov This model has been used to explain the sub-Nernstian development of surface charge on oxides and to determine the quantity of surface hydroxyl sites on iron oxide nanocomposites for arsenate adsorption studies. ingentaconnect.comresearchgate.net

Triple Layer Model (TLM): The TLM provides a more detailed description of the interface by dividing it into three electrostatic planes: the surface (0-plane), the Stern plane (β-plane for specifically adsorbed ions), and the diffuse layer (d-plane). tandfonline.comsci-hub.stresearchgate.net This model can distinguish between inner-sphere and outer-sphere surface complexes. sci-hub.st The TLM has been successfully used to model the adsorption of chromate (B82759) and other oxyanions on amorphous iron oxyhydroxide and goethite. tandfonline.comunl.edu

Charge Distribution MUltiSIte Complexation (CD-MUSIC) Model: The CD-MUSIC model is a more advanced SCM that accounts for the crystallographic heterogeneity of mineral surfaces and the charge distribution of surface complexes. sci-hub.stscispace.com It distinguishes between different types of surface hydroxyl groups based on their coordination to the underlying iron atoms. scispace.com This model has been shown to be highly effective in predicting the adsorption of heavy metals like mercury and cadmium onto goethite, even in complex systems, by using surface complexes consistent with spectroscopic data. utexas.edusci-hub.stnih.gov

Interactive Table: Comparison of Surface Complexation Models

ModelDescription of Electrical Double LayerKey FeaturesCommon Applications for Iron Hydroxides
Diffuse Layer Model (DLM)Surface plane and a diffuse layer of counter-ions. researchgate.nettandfonline.comRelatively simple, fewer adjustable parameters. whiterose.ac.ukModeling arsenate adsorption on ferric hydroxide. jst.go.jp
Constant Capacitance Model (CCM)Single capacitor representing the surface and counter-ions. usda.govAssumes a linear change in potential away from the surface.Quantifying surface sites for arsenate adsorption. ingentaconnect.comresearchgate.net
Triple Layer Model (TLM)Three planes: surface, Stern, and diffuse layer. sci-hub.stresearchgate.netCan differentiate inner-sphere and outer-sphere complexes. sci-hub.stModeling chromate and selenite (B80905) adsorption on goethite. tandfonline.comunl.edu
Charge Distribution MUltiSIte Complexation (CD-MUSIC)Accounts for charge distribution within surface complexes and surface site heterogeneity. sci-hub.stscispace.comProvides a more physically realistic representation of the interface. sci-hub.stPredicting mercury, cadmium, and lead adsorption on goethite. utexas.edunih.gov

Iron hydroxides are highly effective at sequestering oxyanions, which are often toxic environmental contaminants. The primary mechanism for this sequestration is the formation of inner-sphere surface complexes, where the oxyanion directly bonds to the iron centers on the mineral surface, often through ligand exchange with surface hydroxyl groups.

Arsenate (As(V)): Arsenate adsorption on iron hydroxides like goethite and ferrihydrite is a well-studied process. Evidence suggests that arsenate forms inner-sphere complexes, binding to the iron hydroxide surface. ingentaconnect.com The adsorption capacity is positively correlated with the density of surface hydroxyl groups. ingentaconnect.comresearchgate.net

Phosphate (B84403) (PO₄³⁻): Phosphate is strongly adsorbed by iron oxides, particularly under acidic to neutral conditions. mdpi.com The mechanism is primarily through the formation of inner-sphere surface complexes via ligand exchange. mdpi.comnih.gov This process is so effective that it can be the dominant phosphate retention mechanism in soils rich in iron oxides. mdpi.com The adsorption process is often rapid and can be described by pseudo-second-order kinetics, indicating chemisorption. scientific.netiwaponline.comresearchgate.net

Fluoride (B91410) (F⁻): Fluoride adsorption onto iron hydroxides is also believed to occur via ligand exchange, forming inner-sphere complexes. hydromet.nofrontiersin.org The process is pH-dependent, with maximum adsorption typically observed around pH 4. ntnu.no The adsorption often follows a Langmuir isotherm, suggesting monolayer coverage of fluoride on the iron hydroxide surface. ntnu.no

Chromate (CrO₄²⁻): The adsorption of chromate, a toxic and mobile form of chromium, onto iron hydroxides is highly dependent on pH, with adsorption increasing as pH decreases. nih.gov Desorption experiments suggest that the adsorption can be reversible, indicating that ion exchange and the formation of outer-sphere complexes can be significant removal mechanisms. nih.gov However, other studies point to the formation of inner-sphere complexes as well. gnest.orgucy.ac.cyugm.ac.id

Iron hydroxides also play a critical role in immobilizing toxic heavy metal cations. The adsorption mechanisms can include the formation of surface complexes, ion exchange, and surface precipitation.

Cadmium (Cd²⁺): Cadmium adsorption on iron hydroxides like goethite has been extensively modeled. The CD-MUSIC model has successfully described cadmium adsorption by considering the formation of specific surface complexes. wur.nl The mechanism is generally considered to be chemisorption, involving the formation of inner-sphere complexes with the surface hydroxyl groups. mdpi.com

Lead (Pb²⁺): Lead exhibits a high affinity for iron hydroxide surfaces. The adsorption mechanism involves multiple processes, including complex formation with surface hydroxyl groups, ion exchange, and the potential for surface precipitation of lead hydroxides or carbonates. mdpi.combohrium.comresearchgate.net The addition of iron(III) oxide-hydroxide to other materials has been shown to significantly increase their lead adsorption capacity due to increased surface area and the creation of negatively charged active sites. bohrium.comfrontiersin.org Adsorption is often rapid and fits well with pseudo-second-order kinetic models, indicating a chemical adsorption process. frontiersin.orgbioone.org

Mercury (Hg²⁺): Modeling mercury adsorption has been challenging, but the CD-MUSIC model has proven successful in describing Hg(II) adsorption on goethite by accounting for surface heterogeneity and the presence of competing ions. sci-hub.stnih.gov The model supports the formation of surface species consistent with spectroscopic evidence, suggesting inner-sphere complexation. sci-hub.st

Interactive Table: Heavy Metal Adsorption on Iron Hydroxides

Heavy MetalPrimary Adsorption Mechanism(s)Key Influencing FactorsRelevant Iron Hydroxide Phases
Cadmium (Cd²⁺)Inner-sphere complexation (chemisorption). mdpi.compH, ionic strength, surface site density. wur.nlGoethite, Ferrihydrite. wur.nlmdpi.com
Lead (Pb²⁺)Surface complexation, ion exchange, surface precipitation. mdpi.combohrium.compH, initial concentration, adsorbent dose. bioone.orgGoethite, Amorphous Iron(III) oxide-hydroxide. bohrium.comfrontiersin.org
Mercury (Hg²⁺)Inner-sphere complexation. sci-hub.stnih.govpH, presence of ligands (e.g., chloride, carbonate). sci-hub.stGoethite. sci-hub.stnih.gov

The interaction between iron hydroxides and organic molecules, particularly Natural Organic Matter (NOM), is a fundamental process in environmental systems. NOM can adsorb to iron hydroxide surfaces, altering their surface properties and influencing the transport of other contaminants. frontiersin.org

The adsorption of NOM onto iron (hydr)oxides is governed by several mechanisms that can operate simultaneously, including:

Ligand Exchange: This is considered a dominant mechanism, where carboxyl and phenolic hydroxyl groups of NOM molecules exchange with surface hydroxyl groups on the iron hydroxide, forming strong inner-sphere complexes. mdpi.comresearchgate.net

Electrostatic Interactions: The surface charge of both the iron hydroxide (which is pH-dependent) and the NOM molecules (which are typically negatively charged) plays a key role. researchgate.net

Hydrophobic Interactions: Improved hydrophobic interactions can also contribute to the adsorption of NOM, especially on surfaces modified by other organic compounds. nih.gov

Cation Bridging: Divalent cations can form bridges between the negatively charged NOM and the mineral surface, facilitating adsorption. mdpi.com

These interactions can lead to the formation of stable organo-mineral composites, which are crucial for the stabilization and accumulation of organic carbon in soils and sediments. researchgate.netresearchgate.net

Mechanistic Insights into Heavy Metal Cation Adsorption (e.g., Cadmium, Lead, Mercury)

Redox Chemistry and Electron Transfer Processes

Iron hydroxides are not merely passive sorbents; they are also active participants in redox reactions, which are fundamental to many biogeochemical cycles.

The cycling between the reduced state, iron(II), and the oxidized state, iron(III), is a cornerstone of the redox chemistry of iron hydroxides. This cycling can be driven by microbial activity or by chemical reductants and oxidants. At the mineral-water interface, structural Fe(III) in minerals like goethite can be reduced to Fe(II). mdpi.com This process is critical in anaerobic environments where microorganisms can use iron oxides as terminal electron acceptors for respiration. pnas.org

The oxidation of Fe(II) and its subsequent precipitation as Fe(III) hydroxides can, in turn, influence the formation and transformation of different iron hydroxide phases. For example, the presence of aqueous Fe(II) can catalyze the transformation of ferrihydrite to more crystalline phases like goethite through an electron exchange process between aqueous Fe(II) and structural Fe(III). frontiersin.org This dynamic cycling has profound implications for contaminant mobility, as the reduction of Fe(III) oxides can release previously sorbed species, while the oxidation of Fe(II) can create new sorbent phases. Furthermore, the electron transfer process itself is critical, with the Fe³⁺-to-Fe²⁺ conversion being a key step in processes like the Electro-Fenton reaction for water treatment. ub.edu The rate of electron transfer can be influenced by the surface properties of the iron hydroxide and the presence of electron shuttles. pnas.orgosti.gov

Role in Pollutant Degradation through Redox Transformations

Iron hydroxides are pivotal in the transformation and degradation of a wide array of environmental pollutants through redox reactions. Their reactivity stems from the ability of iron to exist in multiple oxidation states, primarily Fe(II) and Fe(III), allowing the mineral surface to act as both an electron acceptor and a donor. This facilitates the breakdown of contaminants, transforming them into often less toxic or immobile forms. mdpi.commdpi.com

The degradation mechanisms can be broadly categorized into two pathways:

Direct Electron Transfer: In anoxic environments, structural Fe(II) within iron hydroxide minerals or Fe(II) adsorbed onto their surfaces can directly donate electrons to reducible pollutants. acs.org This process is effective for the transformation of contaminants such as nitroaromatic compounds (NACs), polyhalogenated alkanes, and certain heavy metals like chromium(VI). acs.org The reactivity of this surface-bound Fe(II) is often significantly higher than that of aqueous Fe(II), highlighting the catalytic role of the iron hydroxide surface. acs.org

Indirect Degradation via Reactive Oxygen Species (ROS): In the presence of oxygen, the redox cycling of iron at the mineral surface can generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidants (EH = 2.8 V). acs.orgacs.org This process, often termed a Fenton-like reaction, is initiated by the oxidation of Fe(II) which reduces oxygen to produce ROS. mdpi.comacs.orgresearchgate.net These radicals can then unselectively attack and degrade a wide range of recalcitrant organic pollutants, including phenols, pesticides, and pharmaceuticals. mdpi.comacs.org The production of •OH can be significantly enhanced by the presence of dissolved organic matter and is influenced by environmental factors like pH. researchgate.net

The specific iron hydroxide phase (e.g., goethite, ferrihydrite) influences the rate and pathway of pollutant degradation due to differences in surface area, crystallinity, and the presence of reactive surface sites. mdpi.comacs.org For instance, ferrihydrite, with its small particle size and high surface area, is recognized for its significant role in influencing pollutant mobility. mdpi.com The interaction between iron hydroxides and both organic and inorganic ligands can also mediate iron activation and contribute to the transformation of pollutants. acs.org

The table below summarizes research findings on the degradation of various pollutants by iron hydroxides through redox transformations.

Pollutant TypeSpecific PollutantIron Hydroxide/Oxide SystemDegradation MechanismKey FindingReference
OrganicNitroaromatic Compounds (e.g., 4-Chloronitrobenzene)Fe(II) bound to Goethite, Hematite (B75146)Reductive Transformation (Direct Electron Transfer)Surface-bound Fe(II) shows significantly higher reactivity compared to aqueous Fe(II). acs.org
OrganicDichlorophenol, CarbamazepineIron Oxyhydroxides with dual ligandsOxidative Degradation (via •OH)Dual ligands (cysteine and pyrophosphate) significantly amplify •OH generation, enhancing pollutant degradation. acs.org
OrganicPhenolNatural HematiteCatalytic Oxidation (Fenton-like)Achieved 96.5% removal efficiency, attributed to the iron content facilitating OH radical generation. mdpi.com
InorganicArsenite [As(III)]Natural GoethitePhotooxidationIrradiation of goethite suspensions promotes the conversion of toxic As(III) to the less mobile As(V). researchgate.net
InorganicChromium(VI)Zero-Valent Iron (forms hydroxides)Reductive TransformationCr(VI) is effectively reduced to the less toxic and less soluble Cr(III). mdpi.com
OrganicPolycyclic Aromatic Hydrocarbons (PAHs)Fe(III)-containing clay mineralsDirect ReactionStructural Fe(III) in minerals can directly react with and transform oxidizable pollutants like PAHs. researchgate.net

Surface Charge Development and Zeta Potential Investigations

The surface of iron hydroxide particles becomes electrically charged when immersed in an aqueous solution, a phenomenon that is fundamental to their interfacial reactivity and colloidal behavior. acs.org This surface charge primarily develops through the protonation and deprotonation of surface hydroxyl groups (Fe-OH) in response to changes in the solution's pH. psu.edu

The charging mechanism can be described by the following reactions:

In acidic conditions (low pH): The surface hydroxyl groups accept protons (H+) from the solution, resulting in a net positive surface charge. Fe-OH + H⁺ ⇌ Fe-OH₂⁺

In alkaline conditions (high pH): The surface hydroxyl groups release protons into the solution, leading to a net negative surface charge. psu.edu Fe-OH ⇌ Fe-O⁻ + H⁺

The pH at which the net surface charge of the particles is zero is known as the point of zero charge (PZC) or the isoelectric point (IEP). usgs.gov At the IEP, the density of positive and negative surface sites is equal. usgs.gov For iron hydroxides, the reported IEP values vary widely depending on the specific mineral phase (e.g., goethite, ferrihydrite), crystallinity, particle morphology, and the presence of impurities or adsorbed ions. psu.edu

Zeta potential (ζ) is a measure of the magnitude of the electrostatic potential at the shear plane between the hydrated particle and the bulk solution. usgs.gov It is a critical parameter for understanding the stability of colloidal suspensions and the interaction of particles with dissolved ions. usgs.govresearchgate.net A high absolute zeta potential (typically > |30| mV) indicates strong electrostatic repulsion between particles, leading to a stable, dispersed colloid. Conversely, a zeta potential near zero suggests that attractive forces will dominate, causing particles to aggregate. researchgate.net

Investigations have shown that for many iron hydroxides, the zeta potential is positive at low pH and becomes negative as the pH increases, passing through the IEP. mdpi.commdpi.com For example, colloidal ferric hydroxide often exhibits a positive charge in acidic to neutral solutions. usgs.gov However, the exact value is sensitive to factors like particle aging, which can reduce surface charge over time, and the presence of specifically adsorbing ions (e.g., silica (B1680970), phosphates) which can shift the IEP and alter the zeta potential. psu.eduvt.edu

The table below presents a range of reported zeta potential and isoelectric point values for various iron hydroxide compounds.

Iron Hydroxide/OxyhydroxideCondition/MediumZeta Potential (ζ)Isoelectric Point (IEP) / Point of Zero Charge (PZC)Reference
Amorphous Iron OxideAqueous Suspension-4.3 - 8.8 psu.edu
Goethite (α-FeOOH)Aqueous SuspensionPositive at pH ≤ 9.5~9.5 mdpi.com
Ferric Hydroxide [Fe(OH)₃]Aqueous SuspensionPositive, ~ +30 mVNot specified (positive in test range) researchgate.net
Ferrous Hydroxide [Fe(OH)₂]Colloidal Suspension-~6.0 mdpi.com
Green Rust (Sulfate intercalated)Deionized Water+6.87 ± 0.44 mV- mdpi.com
Ferric Hydroxide PrecipitatesMixed metal solutionPositive at acid pH, trends to zero around pH 10.5~10.5 mdpi.com

Colloidal Stability and Aggregation/Disaggregation Dynamics

The stability of iron hydroxide colloids in aqueous environments is governed by a delicate balance of intermolecular forces, primarily van der Waals attraction and electrostatic repulsion, as described by classical DLVO (Derjaguin-Landau-Verwey-Overbeek) theory. psu.edu The aggregation and disaggregation dynamics are critically influenced by solution chemistry, including pH, ionic strength, and the presence of natural organic matter (NOM) or other ions. nih.govacs.org

Aggregation is the process where individual colloidal particles collide and stick together to form larger clusters, or aggregates. psu.edu This is favored under conditions that reduce the electrostatic repulsion between particles, allowing attractive forces to dominate. Key factors promoting aggregation include:

pH near the Isoelectric Point (IEP): At the IEP, the particle surface charge is minimal, leading to a low zeta potential and the loss of electrostatic stabilization. rsc.org This results in rapid aggregation and settling of the particles. psu.edu

High Ionic Strength: The addition of electrolytes (salts) to the suspension compresses the electrical double layer surrounding the particles. d-nb.info This reduces the range of the repulsive forces, promoting coagulation even at pH values away from the IEP.

Disaggregation is the breakdown of aggregates back into smaller clusters or individual particles. psu.edu This can occur when conditions change to favor repulsive forces, for example, by shifting the pH far from the IEP, which increases surface charge and electrostatic repulsion. psu.edu However, the process is not always fully reversible, suggesting that stronger, short-range chemical bonds can form between aggregated particles over time. psu.edu

The presence of other substances in the water can profoundly affect stability:

Natural Organic Matter (NOM): Humic and fulvic acids, common components of NOM, can adsorb onto iron hydroxide surfaces. At low concentrations, they can neutralize surface charge and promote aggregation. unige.ch However, at higher concentrations, they typically stabilize the colloids by imparting a negative charge and through steric hindrance, preventing particles from getting close enough to aggregate. acs.orgunige.ch

Silica: Aqueous silica, which is ubiquitous in natural waters, readily sorbs to iron hydroxide surfaces. This adsorption imparts a more negative surface charge, increasing colloidal stability and hindering aggregation, especially at pH values between 6.0 and 9.5. vt.edu

Under certain conditions, iron oxyhydroxide nanoparticles can form stable, suspended clusters with well-defined sizes, which can persist in suspension for extended periods. psu.edu The formation and stability of these nanoclusters are controlled predominantly by surface charge and have significant implications for the transport of contaminants that may be sorbed to their surfaces. psu.edu

The table below summarizes the influence of various factors on the colloidal stability of iron hydroxides.

FactorEffect on StabilityMechanismReference
pH approaching IEPDecreases Stability (Promotes Aggregation)Reduces surface charge and electrostatic repulsion. rsc.orgresearcher.life
High Ionic Strength (e.g., high NaCl concentration)Decreases Stability (Promotes Aggregation)Compresses the electrical double layer, shielding surface charge. d-nb.info
Natural Organic Matter (NOM) / Humic SubstancesIncreases Stability (at sufficient concentrations)Adsorption imparts negative charge and causes steric hindrance. nih.govacs.orgunige.ch
Aqueous Silica (SiO₂)Increases StabilityAdsorption leads to a more negative surface charge, enhancing electrostatic repulsion. vt.edu
AgingCan Decrease StabilityCrystallization and polymerization can lead to particle growth and settling. psu.edu

V. Advanced Applications and Methodological Advancements in Environmental and Materials Science Research

Research in Contaminant Remediation Methodologies

Research into contaminant remediation methodologies frequently investigates the application of iron hydroxides due to their efficacy in removing a wide range of pollutants from aqueous systems. mdpi.com The removal mechanisms often involve adsorption, co-precipitation, and participation in advanced oxidation processes. mdpi.comjst.go.jpresearchgate.net

Adsorption-Based Technologies for Aqueous Systems

Adsorption is a fundamental mechanism by which iron hydroxides facilitate contaminant removal in aqueous systems. mdpi.comjst.go.jpresearchgate.net Iron(II) hydroxide (B78521) has been investigated for the removal of toxic selenate (B1209512) and selenite (B80905) ions from water, reducing these ions to insoluble elemental selenium which then precipitates out. wikipedia.org Iron(III) hydroxide is utilized as an adsorbent for removing lead from aquatic media. fishersci.ca Various forms of iron, including iron oxides and oxy-hydroxides, are commonly employed for arsenic removal, with powdered forms offering advantages due to their porous structure and large surface area. jst.go.jp The adsorption of heavy metals onto the surface of iron solids is a key characteristic exploited in iron co-precipitation technology for water treatment. imwa.info Aged iron oxy-hydroxides promote contaminant entrapment onto their surface through adsorption. jst.go.jp Contaminant molecules accumulate on iron corrosion products, which is a core mechanism in Fe/H₂O systems for contaminant removal. researchgate.netscielo.org.za Studies on arsenic removal using ferric hydroxide-based materials have shown significant adsorption performance, influenced by factors such as contact time, initial arsenic concentration, temperature, and adsorbent dose. bibliotekanauki.pl The adsorption of arsenic(III) and arsenic(V) onto ferric hydroxide can be described by Langmuir and Freundlich isotherm models, with theoretical adsorption capacities determined experimentally. bibliotekanauki.pl

Advanced Oxidation Processes (AOPs) Utilizing Iron Hydroxides

Iron oxides and hydroxides have garnered significant attention for their catalytic potential in Advanced Oxidation Processes (AOPs). mdpi.comresearchgate.net AOPs are water purification processes based on the generation of highly reactive radicals, primarily hydroxyl radicals (•OH), which can efficiently break down complex organic and inorganic pollutants. aqua-innovation.ch Iron-based materials are commonly used catalysts in AOPs due to their environmental friendliness and sustainability. researchgate.netmdpi.com The effectiveness of AOPs utilizing iron is influenced by factors such as solution pH, iron oxidation state, and the type and concentration of the oxidant. researchgate.net

Heterogeneous Fenton and Photo-Fenton Reaction Mechanisms

Iron oxides have the potential to act as photo-catalysts due to their semiconducting properties, enhancing heterogeneous Fenton reactions under light irradiation. nih.govmdpi.com In the heterogeneous Fenton process, hydroxyl radicals are generated on the particle surface through the reaction between surface-bound Fe(II) and hydrogen peroxide (H₂O₂). nih.gov The mechanism involves the recycling of Fe(III) and Fe(II) on the surface of the catalyst, such as goethite. nih.gov Photo-Fenton processes utilize light (UV or visible) to enhance the regeneration of Fe(II) from Fe(III), thereby accelerating the catalytic cycle and increasing the production of hydroxyl radicals. mdpi.comtandfonline.comacs.org This photoreduction of ferric ion to ferrous ion is a key aspect of the increased efficiency of photo-Fenton systems compared to conventional Fenton reactions. kirj.ee The stability of iron compounds like schwertmannite in acidic conditions makes them suitable for the operational pH range of Fenton oxidation. tandfonline.com Studies on heterogeneous photo-Fenton reactions using iron oxide nanoparticles have demonstrated efficient degradation of organic pollutants, with the presence of iron ions on the surface enabling electron transfer and subsequent generation of •OH radicals. acs.org

Electrochemical Applications and Catalytic Cracking

Natural iron oxides and hydroxides are discussed for their application in various catalytic processes, including electrochemical applications and catalytic cracking. mdpi.comresearchgate.net Iron demonstrates superior electrocatalytic activity in processes like the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR). mdpi.com Nickel-iron (oxy)hydroxides have been investigated as efficient electrocatalysts for water splitting, demonstrating competitive activity for both the oxygen and hydrogen evolution reactions. nih.govrsc.org Hierarchically structured materials like nickel/nickel-iron (oxy)hydroxide nanotubes have been designed to optimize catalytic behaviors for electrochemical applications, including water splitting. nih.gov Ferric oxide (Fe₂O₃) has also exhibited significant activity as a catalyst in electrocatalytic water splitting applications. mdpi.com

Synergy with Other Oxidants (e.g., Ozone, Persulfate)

Iron can improve AOP performance when combined with other oxidants. researchgate.net In ozone-based AOPs, Fe(II) can catalyze the decomposition of ozone (O₃). researchgate.netundip.ac.id Integrated ozone-based AOPs are more effective than ozone alone in removing organic compounds. researchgate.net The reaction of ozone with Fe(II) and Fe(III) ions can lead to the decomposition of ozone into reactive species like FeO₂⁺ and hydroxyl radicals. researchgate.net While the exact impact of insoluble iron hydroxide species on homogeneous electrochemical oxidation with ozone is less clear, adsorption of ozone or target compounds on their surface can contribute to heterogeneous degradation pathways. researchgate.net

Iron also plays a role in activating persulfate (PS) in AOPs. eeer.orgeeer.orgcsic.es In neutral conditions, iron hydroxide is formed through hydrolysis, which facilitates the production of reactive species such as •OH. eeer.orgeeer.org The in situ formed Fe(III) can function as a flocculant, and the generated radicals, along with •OH, oxidize organic matter adsorbed on particle surfaces, bolstering coagulation efficiency. eeer.orgeeer.org The Fe(II)/persulfate system, similar to the Fenton system, involves electron transfer-mediated activation of persulfate by Fe(II), resulting in the production of sulfate (B86663) radicals (SO₄•⁻). eeer.org However, the Fe(II)/PS system can be significantly influenced by pH, often requiring strongly acidic conditions for optimal Fe(II) activation. eeer.org

Mechanistic Studies of Co-precipitation and Flocculation for Water Clarification

Co-precipitation and flocculation are considered fundamental mechanisms for contaminant removal in Fe/H₂O systems. mdpi.comjst.go.jpresearchgate.net Iron co-precipitation technology leverages the natural coagulation and adsorption properties of iron for the removal of heavy metals. imwa.info When iron is added to aqueous solutions as a ferric salt, it reacts to form ferrihydrite, a form of ferric hydroxide precipitates. gtk.fi Simultaneous precipitation (co-precipitation) of certain pollutants occurs alongside the formation of iron hydroxide. gtk.fi The mechanism of coagulation-flocculation using ferric hydroxide involves the generation of ferric hydrolysis species and ferric hydroxides in solution. tandfonline.com These ferric species can attract target metal ions of opposite charge, leading to their co-precipitation within the iron hydroxide matrix. tandfonline.com The metal-ferric hydroxide particles, often with a positively charged surface, can interact electrostatically with other charged species and fine flocs, forming larger co-precipitate flocs. tandfonline.com This phenomenon allows for the removal of heavy metals to concentrations below their thermodynamic solubility limits. imwa.info The effectiveness of coagulation/co-precipitation with iron salts relies on the adsorption of sparingly soluble heavy metal compounds onto the surface of Fe(OH)₃ flocs. deswater.com Factors such as the type and dose of coagulant, as well as water properties like pH and alkalinity, influence the effectiveness of metal removal. deswater.com During ferric coagulation, iron hydroxide particles initially form with dimensions in the sub-micrometer range, which then aggregate to form larger flocs. deswater.com The size of the formed flocs increases with increasing coagulant dose and mixing time. deswater.com

Development of Novel Iron Hydroxide-Based Adsorbents and Filters

Iron hydroxide-based materials have emerged as effective adsorbents and filters for removing a wide range of contaminants from water and gases. Granular Ferric Hydroxide (GFH), for instance, is a prominent example developed specifically for the selective removal of arsenic from water. Studies have shown that amorphous ferric hydroxide can exhibit significantly higher efficiency in arsenic adsorption compared to activated alumina (B75360), potentially 5 to 10 times greater. unu.edu GFH operates as a fixed-bed adsorber, similar to conventional filters, utilizing a downward water flow. unu.edu This technology combines the high removal efficiency of coagulation-filtration with the simplicity of fixed-bed adsorption. unu.edu

GFH is effective in removing both arsenite (As+3) and arsenate (As+5) forms of arsenic without requiring preconditioning or preoxidation. xylem.comcwg-water.eu The adsorption process involves the binding of arsenic species to the surface of ferric hydroxide, forming inner-sphere complexes. unu.edu GFH can treat a substantial volume of water, with reported treatment capacities between 40,000 and 60,000 bed volumes until the arsenic limit is exceeded. unu.edu The adsorption capacity of GFH is notably higher than that of activated alumina. unu.edu Furthermore, spent GFH is considered a non-toxic solid waste, and its small volume makes disposal less problematic compared to the highly concentrated regenerant and spent activated alumina from other methods. unu.edu

Beyond arsenic, granular ferric hydroxide adsorbents are effective in removing other heavy metals and contaminants, including phosphate (B84403), antimony, copper, molybdenum, lead, uranium, vanadium, zinc, hydrogen peroxide, and hydrogen sulfide (B99878). xylem.compacificwater.com.au The adsorption capacity is influenced by water parameters and operating conditions. pacificwater.com.au

Novel composite materials incorporating iron hydroxide are also being developed. For example, nanocrystalline iron oxides or oxyhydroxides mineralized within lignocellulose scaffolds show promise as cost-effective filters for arsenate remediation. rsc.org These biocomposite filters, made from materials like balsa wood, demonstrate effective arsenic removal in both batch incubation and gravity-driven flow-through tests. rsc.org The mineralization process can lead to preferential distribution of iron hydroxide phases, such as 2-line ferrihydrite, within the porous structure of the lignocellulose, enhancing adsorption. rsc.org Iron hydroxide-modified lignocellulose composites have also been explored for applications like microwave absorption, where the iron hydroxide colloid can be attached to the lignocellulose via hydrogen bonding and electrostatic forces. bohrium.com

Interactive Table 1: Performance Comparison of Adsorbents for Arsenic Removal

AdsorbentEfficiency Compared to Activated AluminaTypical Treatment Capacity (Bed Volumes)Waste Volume Compared to Activated AluminaToxicity of Spent Material
Amorphous Ferric Hydroxide5-10 times higherNot specifiedNot specifiedNot specified
Granular Ferric Hydroxide5-10 times higher40,000 - 70,00010 times lowerNon-toxic solid waste
Activated AluminaBaselineLower than GFHHigher than GFHHighly concentrated regenerant/spent material disposal problem

Catalytic Research beyond Advanced Oxidation Processes

Iron-based catalysts, including iron hydroxides, are gaining significant attention as sustainable and cost-effective alternatives to noble metal catalysts in organic synthesis. mdpi.comresearchgate.netdntb.gov.uascispace.com Their abundance, low toxicity, and competitive reactivity make them appealing for various catalytic reactions. mdpi.comresearchgate.netdntb.gov.uascispace.com

Heterogeneous Catalysis for Organic Transformations

Heterogeneous iron catalysts, often involving iron oxides or hydroxides hybridized with support systems like aluminosilicates, clays, carbonized materials, metal oxides, or polymeric matrices, have been applied in a broad range of organic transformation reactions. mdpi.comresearchgate.netdntb.gov.uascispace.com These include hydrogenation, oxidation, activation, coupling, and cycloaddition processes, facilitating the formation of various chemical bonds. mdpi.com The robustness and ease of handling of heterogeneous iron catalysts make them advantageous for large-scale industrial processes. mdpi.comresearchgate.net

Mechanisms of C-H Activation and Oxidation Reactions

Iron-catalyzed C-H activation and functionalization reactions are powerful tools for the direct functionalization of C-H bonds. mdpi.comdntb.gov.ua Mechanistic studies are crucial for understanding the mode of action of iron catalysts in C-H activation. researchgate.netresearchgate.net C-H activation often involves the cleavage of a C-H bond and the formation of a C-M bond, frequently coordinated by directing groups, leading to a cyclometallation process. scielo.br Different mechanistic pathways can be operative depending on the catalysis conditions and the nature of the directing group, including single electron oxidative pathways and low-valent pathways involving oxidative addition to an iron(0) intermediate. acs.orgnih.gov Elementary steps in C-H activation can include σ-bond metathesis or ligand-to-ligand hydrogen transfer. researchgate.netacs.orgnih.gov Iron species, due to their ability to transfer electrons, exhibit exceptional properties in various oxidation-based reactions, including the activation of O₂ and peroxide. researchgate.net

Electrocatalysis and Oxygen Evolution Reactions

Iron oxyhydroxide (FeOOH) is recognized as an active species for iron-based electrocatalytic oxygen evolution reactions (OER), a key process in water splitting. researchgate.net Iron cations can significantly enhance OER activity when incorporated into other (oxy)hydroxides like nickel or cobalt. wpmucdn.comacs.orgacs.org While pure iron (oxy)hydroxides are sometimes considered less active, their activity can be dramatically enhanced by the substrate. acs.org At low overpotentials, the OER activity of electrolyte-permeable Fe (oxy)hydroxide in direct contact with a conductive support is primarily limited by electrical conductivity. acs.org However, at higher overpotentials, the conductivity increases, allowing a larger portion of the catalyst film to participate in catalysis. acs.org Adsorption of Fe(OH)₃ colloids onto materials like NiFeOH has been shown to significantly enhance OER activity, potentially due to enhanced charge transfer. wpmucdn.com

Role in Geochemical Cycles and Natural Environmental Processes

Iron hydroxides are integral components of geochemical cycles and play a crucial role in natural environmental processes, particularly in soil formation and weathering.

Iron Hydroxides in Soil Formation and Weathering Processes

Iron hydroxides, along with iron oxides, are common products of chemical weathering. bccampus.ca Oxidation of Fe²⁺ in minerals by oxygen and water leads to the formation of Fe³⁺ hydroxides and oxides such as goethite, limonite, and hematite (B75146). wikipedia.orgwooster.eduuodiyala.edu.iqlibretexts.org This process contributes to the reddish-brown coloration often observed on the surface of affected rocks and soils, and can weaken the rock structure. wikipedia.orgwooster.eduuodiyala.edu.iqlibretexts.org Hydration, a form of chemical weathering, also involves the attachment of water molecules or H⁺ and OH⁻ ions to mineral structures, converting iron oxides to iron hydroxides. wikipedia.orguodiyala.edu.iqlibretexts.org

In soil formation (pedogenesis), iron hydroxides are important secondary minerals. scielo.br They are involved in various soil phenomena, including the adsorption of anions, cations, and organic compounds, as well as the fixation of phosphorus and heavy metals. scielo.br The type of iron oxide or hydroxide mineral formed is influenced by the pedogenic environment. zjunited.com For example, ferrihydrite is favored in cool or temperate moist climates with young iron oxide formations and environments rich in compounds that hinder the direct formation of goethite and lepidocrocite. landcareresearch.co.nz Ferrihydrite is often the dominant iron oxide mineral in volcanic ash soils. landcareresearch.co.nz

Iron hydroxides are also involved in transformations within the soil matrix during redox cycling. In paddy soils, the soil matrix can strongly impact the transformations of iron oxyhydroxides like ferrihydrite and lepidocrocite. rsc.org Ferrihydrite can transform into highly disordered mixed-valence Fe(II)-Fe(III) phases, while lepidocrocite can transform into goethite. rsc.org The presence of silicate (B1173343) can influence the formation and transformation of iron oxyhydroxides, potentially favoring ferrihydrite over lepidocrocite formation and hindering the crystallization of goethite and magnetite. acs.org

The color of many subsurface soil horizons is determined by the iron oxides present, with different minerals imparting distinct colors. zjunited.comcapes.gov.br For instance, soils containing hematite (often with goethite) tend to have hues between 5YR and 10R, while those with goethite but no hematite show hues between 7.5YR and 2.5Y. zjunited.comcapes.gov.br Orange colors with a hue of 7.5YR and a value of ≥6 are often indicative of lepidocrocite, while ferrihydrite can be distinguished by a more reddish hue (5-7.5YR) and a lower value (≤6). zjunited.comcapes.gov.br

Interactive Table 2: Common Pedogenic Iron Hydroxides and their Soil Color Influence

MineralChemical Formula (Approximate)Typical Soil Color Hue (Munsell)Notes
GoethiteFeO(OH)7.5YR to 2.5YOften present with hematite. zjunited.comcapes.gov.br
LepidocrociteFeO(OH)7.5YROften associated with orange colors. zjunited.comcapes.gov.br
FerrihydriteFe₂O₃·nH₂O5YR to 7.5YRMore reddish than goethite. zjunited.comcapes.gov.br

Iron hydroxides can also contribute to the clogging of drainage systems in anaerobic soils due to the deposition of ferrihydrite. landcareresearch.co.nz

Speciation and Transformation in Aquatic Environments and Sediments

Iron hydroxides are critical components influencing the speciation and transformation of various elements in aquatic environments and sediments. The redox-dependent solubility of iron at neutral pH strongly impacts the cycles of other elements through sorption and co-precipitation. iastate.edu For instance, phosphorus strongly binds to Fe(III) oxyhydroxides, linking phosphorus mobility to the precipitation and dissolution of iron minerals in these environments. iastate.edu

In natural water systems, iron primarily exists as hydrolysis products, with Fe³⁺ predominantly found in acidic conditions. mdpi.com Under oxidizing and alkaline conditions, Fe²⁺ tends to oxidize to Fe³⁺, forming insoluble iron hydroxide complexes. researchgate.net This process can lead to a decrease in the adsorption capacity of certain materials towards iron ions. researchgate.net

Studies utilizing stable iron isotopes, such as ⁵⁷Fe, have provided insights into the kinetics and pathways of iron mineral transformations in soils and sediments. nih.govacs.org By synthesizing ⁵⁷Fe-labeled minerals like ferrihydrite and mixing them with soil or sediment samples, researchers can track changes in iron speciation using techniques like ⁵⁷Fe Mössbauer spectroscopy. nih.govacs.org Experiments have shown that the formation of crystalline Fe(III) oxyhydroxides like lepidocrocite and goethite can be suppressed under anoxic conditions in soils, with the formation of green rust-like phases being observed instead. nih.govacs.org This contrasts with abiotic Fe(II)-catalyzed ferrihydrite transformation experiments, where lepidocrocite, goethite, and/or magnetite formation often occurs. nih.gov

The presence of iron oxides and hydroxides in sediments can lead to the removal of co-precipitated heavy metals from circulation by transforming into stable crystalline structures. tandfonline.com However, changes in environmental conditions, such as a decrease in oxygen concentration leading to anoxic and reducing environments, can cause the reduction and remobilization of iron and manganese, potentially releasing heavy metals back into the water. tandfonline.com Increased temperature can also be associated with anoxia and phosphorus release due to the mobilization of the sediment Fe-P pool. mdpi.com

Data on aqueous iron concentrations and ⁵⁷Fe/Feₜ ratios in different soil types during incubation experiments highlight the variability of iron transformation processes across different environmental matrices. nih.govacs.org

Soil TypeAqueous Fe Concentration (mM) at 4 weeks⁵⁷Fe/Feₜ in Aqueous Phase at 4 weeks% ⁵⁷Fe from Ferrihydrite in Solid Phase
Intertidal Sediment0.220.6724
Floodplain Soil0.140.6920
Acid Sulfate Soil7.70.3312

Contribution to Atmospheric Particulate Matter (PM2.5) Composition

Iron, often present in the form of iron oxides and hydroxides, is a significant component of atmospheric particulate matter, particularly PM₂.₅ (particulate matter with an aerodynamic diameter of 2.5 micrometers or less). mdpi.comresearchgate.netacs.org Sources of iron in urban atmospheric particles include wear from vehicle braking systems and engine emissions. mdpi.com

Studies characterizing the composition of PM₂.₅ have identified various iron-bearing components. In ambient PM₂.₅ samples, iron is present in complex and variable mixtures, primarily as Fe(III) oxides and phyllosilicates. acs.orgnih.gov Significant fractions of metallic iron (Fe(0)), Fe(II,III) oxide (magnetite), and Fe(III) bonded to organic carbon are also observed. acs.orgnih.gov The distribution of iron oxides and hydroxides in brake wear particles can differ depending on the brake pad friction material, indicating that tribo-oxidation and tribo-reduction processes play a role in their formation and transformation. mdpi.com

While iron and other metals constitute a relatively small fraction of the total PM mass compared to carbon-based compounds and soluble ions, their specific chemical species and surface properties in respirable PM are important for understanding potential health impacts. acs.orgnih.gov

Analysis of PM₂.₅ samples has shown variations in composition depending on the source and season. For example, in samples from raw material storage sites, the dominant components vary across different materials like iron ore, coal, and sinter, with iron being a major constituent in iron ore and sinter piles. aaqr.org Seasonal variations in PM₂.₅ composition are also observed, with water-soluble ions being a significant component in both summer and winter. aaqr.org

Interaction with Dissolved Gasses and Biogeochemical Cycling

Iron hydroxides are involved in complex interactions with dissolved gases and play a crucial role in biogeochemical cycling in various environments. In soils and sediments, iron minerals are central to many biogeochemical processes, influencing the cycling of major and trace elements and the fate of pollutants. nih.govacs.org Abiotic and biotic processes involving iron and manganese cycling are key in soils and sediments. mdpi.com

The redox transformations of iron are often coupled to the cycling of other elements such as carbon, nitrogen, oxygen, and sulfur. iastate.edu For instance, microbial Fe(III) reduction can contribute to carbon mineralization, while Fe(II) can help mitigate toxic nitrate (B79036) and nitrite (B80452) in wastewaters. iastate.edu Iron redox reactions can also lead to the emission of greenhouse gases like N₂O or attenuate CH₄ fluxes through Fe(III)-dependent anaerobic oxidation of methane. iastate.edu

In coastal wetlands, the cycling of iron (hydr-)oxides is closely linked to organic carbon turnover. Amorphous iron hydroxides, such as ferrihydrite, can act as terminal electron acceptors for microbial respiration during anoxic periods, promoting organic matter decomposition. Well-aerated zones around plant roots and burrows can enhance oxygen influx into anaerobic sediments, leading to the regeneration of amorphous iron hydroxides and associated redox transformations of iron.

The interaction of iron species with dissolved gases is also relevant in groundwater systems. The oxidation of organic matter in aquifers can consume dissolved oxygen, leading to a reduction environment where Fe oxides act as oxidants. mdpi.com These redox reactions can increase the soluble iron content in groundwater and also contribute to the attenuation of pollutants. mdpi.com Fe(II) can be oxidized to Fe(III) in aerobic or micro-oxygenated environments, with Fe(III) quickly precipitating as ferric hydroxide, ferric oxide, or hydroxyl ferric oxide. mdpi.com

Material Science Research with Nanostructured Iron Hydroxides

Nanostructured iron hydroxides, particularly in the form of nanoparticles, have garnered significant attention in material science research due to their unique properties and potential applications.

Synthesis of Magnetic Iron Hydroxide Nanoparticles for Advanced Materials

The synthesis of magnetic iron oxide nanoparticles, which can include iron hydroxides or transform into them, is an active area of research for developing advanced materials. Various methods are employed for synthesizing magnetic iron oxide nanoparticles, including co-precipitation, microemulsion, hydrothermal reactions, and thermal decomposition. hep.com.cnnih.govmdpi.com

The co-precipitation method is widely used and involves the precipitation of ferrous and ferric salts in an aqueous medium using a strong basic solution. nih.govmdpi.com This method allows for the synthesis of magnetite nanoparticles with defined size and magnetic properties, which can be adjusted by varying parameters such as the Fe²⁺/Fe³⁺ ratio, temperature, pH, and the type of base used. nih.govmdpi.com Microemulsion methods can yield spherical, nearly monodispersed nanoparticles with controlled sizes. mdpi.com

The magnetic properties of these nanoparticles are closely linked to their physicochemical properties, including size, shape, and composition. mdpi.com Superparamagnetic iron oxide nanoparticles (SPIONs), typically smaller than 50 nm, are particularly relevant for biomedical applications due to their high magnetization response without residual magnetization in the absence of an external magnetic field, which helps prevent aggregation. mdpi.com

Research focuses on controlling synthesis parameters to tune the size and chemical composition of the resulting nanoparticles. mdpi.com Techniques like X-ray diffraction (XRD), Raman spectroscopy, and transmission electron microscopy (TEM) are used to characterize the synthesized nanoparticles, identify their chemical structure (e.g., magnetite or maghemite), and relate particle size and phase composition to synthesis conditions. mdpi.com

The synthesis of iron-based nanoparticles assembled with layered double hydroxides is also being explored to overcome issues like aggregation during synthesis and control particle size for catalytic and biomedical applications. tandfonline.com

Development of Iron Hydroxide Composites and Functionalized Materials

Iron hydroxides are utilized in the development of composites and functionalized materials for various applications, including environmental remediation. For instance, ferric hydroxide-coated cellulose (B213188) nanofiber hybrids have been synthesized for the effective removal of phosphate from wastewater. scilit.com This demonstrates the potential of combining the properties of iron hydroxides with other materials to create functional composites with enhanced adsorption capabilities.

Research into these materials often involves characterizing their structural, morphological, and textural properties using techniques such as thermogravimetric analysis (TGA), XRD, Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM/EDX), and Brunauer–Emmett–Teller (BET) analysis. tandfonline.com

Research into Coatings for Corrosion Prevention

Iron hydroxides, particularly as components of passive films or protective layers, are relevant in research aimed at preventing corrosion. While pure iron hydroxides themselves may not always provide sufficient long-term corrosion protection, their formation and transformation within passive layers on iron and steel surfaces are crucial aspects of corrosion science.

Vi. Computational and Theoretical Modeling of Iron Hydroxide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to delve into the electronic structure and reactivity of iron hydroxide (B78521) systems. These methods provide insights into bonding characteristics, energy levels, and reaction pathways.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the structure and properties of iron oxides and hydroxides mdpi.com. DFT calculations can provide detailed information about the electronic structure, including spin density distribution, which is crucial for understanding the reactivity of these compounds nih.gov. For instance, DFT has been applied to investigate the electronic structure of iron-containing molecules of bioinorganic interest, highlighting its utility in understanding complex iron systems frontiersin.orgnih.gov. Studies using DFT have explored the formation of Fe(III) oxyhydroxide clusters, starting from hydrated Fe(III) ions, modeling the gradual formation of larger clusters and providing insights into their structures, formation enthalpies, and free energies in both gaseous and aqueous phases acs.orgresearchgate.net. DFT calculations have also been used to study the catalytic mechanisms involving iron oxides, showing that electron transfer from FeO to the antibonding orbitals of dissolved oxygen, H2O2, and O3 is a key step mdpi.com. The performance of different DFT functionals and basis sets for iron-containing compounds has been evaluated, demonstrating that B3LYP with an effective core potential can yield reliable results for geometries, bond dissociation energies, and other properties nih.govacs.org.

Higher-Level Ab Initio Methods (e.g., Hartree-Fock, MP2)

Beyond DFT, higher-level ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also utilized, although they can be computationally more demanding. While DFT methods often provide a reasonable balance of accuracy and efficiency for many iron hydroxide systems, methods like HF and MP2 can offer more accurate descriptions of certain electronic properties, particularly for smaller clusters or specific interactions. For example, a theoretical study on the reaction of iron(III) hydroxide with boron trichloride (B1173362) employed ab initio quantum chemical calculations to reveal reaction paths and analyze stabilization mechanisms core.ac.ukarxiv.org. In studies comparing computational methods for iron oxide clusters, HF and MP2 methods were found to significantly overestimate certain transition energies compared to DFT methods acs.orgfigshare.com. However, MP2 calculations, along with hybrid functionals, have shown consistency in describing the uneven distribution of Fe(II) and Fe(III) in green rust structures nih.gov. Quantum chemical calculations, including MP2, have also been used to determine hydration energies of iron hydroxide cations, providing valuable thermodynamic data nih.gov.

Molecular Dynamics Simulations for Growth and Interfacial Interactions

Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of iron hydroxide systems, including growth processes and interactions at interfaces. These simulations track the movement of atoms and molecules over time, providing insights into reaction pathways, diffusion, and structural evolution. MD simulations have been used to investigate the interaction between organic phosphates and goethite, an iron oxyhydroxide, revealing details about phosphate (B84403) binding to the mineral surface mdpi.com. Simulations have also explored the hydration behavior of iron (hydr)oxide minerals like goethite and Fe(OH)2 at the atomic level, elucidating the interactions between water molecules and the mineral surfaces msu.ru. MD simulations, often combined with quantum mechanics, have been employed to study the interfacial interaction between epoxy coatings and carbon steel, considering the effect of different iron oxide and hydroxide termination groups on molecular bonding researchgate.net. These simulations can reveal the influence of factors like pore size, pH, and counter-ions on the adsorption of aqueous iron on surfaces researchgate.net. Furthermore, MD simulations have been applied to study the adhesive interaction between materials and iron surfaces, calculating interaction energies and analyzing structural properties at the interface frontiersin.org. Nonequilibrium molecular dynamics (NEMD) simulations have been used to quantify interfacial thermal resistance between hematite (B75146) (an iron oxide) and hydrocarbons, demonstrating the influence of interfacial interactions on thermal transport nih.gov.

Thermodynamic Modeling for Phase Stability and Speciation

Thermodynamic modeling is essential for predicting the stable phases of iron hydroxide under varying environmental conditions and understanding the speciation of iron in aqueous solutions. These models utilize thermodynamic databases containing properties like Gibbs free energy of formation to determine the most stable mineral phases. Thermodynamic models predict the equilibrium state of iron hydroxide in different systems and are useful for understanding mineral formation and transformation tidjma.tnethz.ch. They consider thermodynamic parameters to predict the stability of various iron hydroxide phases under different conditions tidjma.tn. Speciation diagrams, derived from thermodynamic data, illustrate the distribution of dissolved iron species as a function of parameters like pH tidjma.tn. The formation of energetically favorable and metastable mineral phases within the Fe–H2O system is controlled by thermodynamic considerations, influencing the long-term mobility of iron complexes nih.govresearchgate.netnih.gov. Thermodynamic modeling has been used in conjunction with experimental techniques to investigate the speciation of iron in cementitious systems ethz.ch. The stability of different iron hydroxide phases, such as goethite and ferrihydrite, can be predicted using thermodynamic models, although the actual behavior can be influenced by kinetic factors tidjma.tnnih.gov.

Kinetic Modeling of Precipitation, Dissolution, and Transformation Processes

Kinetic modeling focuses on the rates of reactions involving iron hydroxide, including precipitation, dissolution, and transformation between different solid phases. These models are crucial for understanding the temporal evolution of iron hydroxide systems. Kinetic models describe the rate of precipitation and transformation of iron hydroxide, taking into account factors like pH, temperature, and the concentration of iron species tidjma.tn. They can incorporate nucleation and growth processes to predict particle size distribution tidjma.tn. A partial equilibrium model combining thermodynamic parameters and particle-morphology-dependent kinetic rate equations has been developed to describe the precipitation and transformation of iron hydroxide, demonstrating that the formation of goethite can be controlled by the dissolution kinetics of amorphous ferrihydrite nih.govresearchgate.netnih.govacs.org. This model highlights that the kinetics of Fe(III) precipitation are influenced by the coordination environment of the predominant Fe(III) hydrolysis product nih.govresearchgate.netnih.govacs.org. The transformation of 2-line ferrihydrite is found to be rate-limited by its dissolution as aqueous Fe(III) across a range of aqueous systems nih.gov.

Geochemical Modeling Software Applications (e.g., PHREEQC, MINTEQA2)

Geochemical modeling software packages integrate thermodynamic and kinetic principles to simulate complex geochemical systems involving iron hydroxide. PHREEQC and MINTEQA2 are examples of widely used software in this domain. These programs are utilized to simulate the equilibrium and kinetics of geochemical reactions, including the precipitation and dissolution of iron hydroxide tidjma.tntidjma.tn. They incorporate extensive thermodynamic databases for accurate predictions tidjma.tntidjma.tn. Geochemical modeling software like PHREEQC and MINTEQA2 are employed to simulate the speciation, transport, dispersal, and fate of metal contaminants in water systems, where iron hydroxide formation plays a significant role wits.ac.za. These models are useful for calculating the equilibrium mass distribution among dissolved species, adsorbed species, and multiple solid phases under various conditions mdpi.com. PHREEQC, for instance, can simulate complexation reactions and other geochemical processes relevant to groundwater quality mdpi.com. MINTEQA2 is described as a chemical equilibrium model suitable for dilute solutions, capable of calculating equilibrium distributions with a comprehensive database mdpi.com. These software packages are valuable tools for researchers studying the behavior of iron hydroxide in natural and engineered environments.

Particle Simulation Software for Aggregation, Sedimentation, and Transport (e.g., LAMMPS, COMSOL)

Particle simulation software, such as LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) and COMSOL Multiphysics, are valuable tools for modeling the dynamics of iron hydroxide particles. These tools can simulate the behavior of particles, including flocculation (aggregation), sedimentation (settling), and transport in diverse systems tidjma.tntidjma.tn. They are capable of simulating the aggregation behavior of particles and predicting settling rates tidjma.tntidjma.tn.

LAMMPS is a classical molecular dynamics code that can be used as a parallel particle simulator at atomic, meso, or continuum scales science.gov. While often applied to systems like metals, semiconductors, and biomolecules, LAMMPS can also be adapted to model the behavior of iron hydroxide particles. Examples of LAMMPS applications include simulations of molecular dynamics of iron oxide systems, investigating nucleation and the formation of iron-hydroxyl molecular clusters researchgate.netacs.org. It can simulate the aggregation of these clusters, leading to the formation of amorphous iron oxyhydroxide nanoparticles acs.org. LAMMPS can also be used to model the transport of magnetic nanoparticles, which can contain iron oxide cores, through barriers, considering factors like hydrodynamic interaction and external magnetic fields matsci.org.

COMSOL Multiphysics is another powerful software used for modeling multiphysics phenomena, including solute transport, fluid flow, and heat transfer zarmesh.comresearchgate.net. When applied to iron hydroxide systems, COMSOL can model processes like the formation and transport of iron hydroxide in the context of corrosion comsol.comcomsol.com. It can account for charge and mass transport of various species, as well as reactions like iron dissolution and iron hydroxide formation comsol.com. COMSOL can also be used in conjunction with other geochemical modeling platforms, like GEMS, to simulate coupled reactive-transport processes involving iron hydroxides in porous media zarmesh.comresearchgate.net. This is particularly relevant for understanding how iron hydroxide precipitation and dissolution affect porosity and permeability, which in turn influence transport openei.org. COMSOL's capabilities extend to modeling sediment transport, which can include iron hydroxide particles, in shallow water systems, considering the two-way coupling between water flow and sediment movement comsol.com.

These simulation tools allow researchers to investigate the impact of various factors, such as particle size, surface properties, solution chemistry (e.g., pH, ionic strength), and flow conditions, on the aggregation, sedimentation, and transport of iron hydroxide particles.

Development and Refinement of Reactive Transport Models

Reactive transport models are essential for understanding and predicting the coupled processes of chemical reactions and physical transport in systems containing iron hydroxides. These models are used in a wide range of applications, including assessing groundwater quality, evaluating the long-term behavior of mine waste, and designing water treatment processes researchgate.netmdpi.comimwa.infomdpi.com.

The development and refinement of reactive transport models for iron hydroxides involve incorporating detailed knowledge of geochemical reactions, transport processes, and their interactions. These models typically include modules for simulating fluid flow, solute transport (advection, dispersion, diffusion), and a variety of geochemical reactions, such as mineral dissolution and precipitation, adsorption/desorption, and complexation mdpi.comimwa.infotaylorfrancis.comup.ac.za.

For iron hydroxide systems, key reactions often incorporated into these models include the precipitation and dissolution of various iron hydroxide phases (e.g., ferrihydrite, goethite, lepidocrocite, hematite) nih.govacs.orgacs.org. The models need to account for the pH-dependent solubility of iron hydroxides and the kinetics of their formation and transformation tidjma.tnacs.org. Surface complexation models are also crucial for describing the adsorption of ions onto the surface of iron hydroxide particles, which is vital for understanding their role in contaminant removal tidjma.tn.

Refinement of these models often involves incorporating more accurate thermodynamic databases and kinetic rate laws for the relevant iron hydroxide reactions tidjma.tnimwa.infoacs.org. For instance, recent research focuses on developing partial equilibrium models that combine thermodynamic parameters with particle-morphology-dependent kinetic rate equations to predict the precipitation and transformation rates of iron hydroxides like ferrihydrite and goethite acs.orgacs.org. These refined models can break down the transformation mechanisms into individual steps, reducing the need for numerous fitting parameters acs.org.

Reactive transport models have been applied to simulate the effectiveness of techniques for removing dissolved iron from groundwater, such as injection of oxygenated water, which leads to the precipitation of iron hydroxides researchgate.net. They are also used to quantify the transformation of iron oxyhydroxides and their impact on the mobility of contaminants like iodine in groundwater nih.gov. Studies have shown that the transformation from less stable phases like ferrihydrite to more stable phases like goethite can reduce contaminant concentrations by making the iron minerals less prone to dissolution nih.gov.

Challenges in reactive transport modeling of iron hydroxides include accurately representing the kinetics of precipitation and transformation, especially considering the formation of various metastable phases acs.orgacs.orgigdtp.eu. Modeling the transport and deposition of iron hydroxide colloids in porous media, accounting for geochemical heterogeneity and deposition dynamics like blocking, is another area of active research colorado.edupsu.edu. Sensitivity analyses are also performed to identify the most influential parameters in these models, such as reaction rates and transport properties like tortuosity taylorfrancis.com.

Examples of reactive transport modeling applications involving iron hydroxides:

Groundwater Remediation: Simulating the removal of arsenic from groundwater through the oxidation of Fe(II) and subsequent precipitation of hydrous ferric oxide, which adsorbs arsenic usgs.gov.

Mine Waste Management: Assessing the long-term geochemical behavior of mine waste materials by modeling the dissolution and precipitation of minerals, including iron hydroxides, and their impact on drainage water quality imwa.info.

Corrosion Studies: Modeling the formation and transport of corrosion products, including iron hydroxides, in materials like concrete comsol.comtaylorfrancis.com.

Aquifer Thermal Energy Storage (ATES): Evaluating the potential for iron hydroxide precipitation to cause clogging in ATES wells openei.org.

These models are continuously refined with improved understanding of the underlying chemical and physical processes and advancements in numerical techniques.

Vii. Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Upcycling of Iron Hydroxide-Based Materials

Sustainable synthesis routes and the upcycling of iron hydroxide-based materials are critical areas for future development. Current research is exploring green synthesis methods utilizing plant extracts and agro-wastes as cost-effective and environmentally friendly alternatives to traditional chemical and physical methods frontiersin.orgmdpi.com. These biological methods can act as reducing and capping agents, influencing the size, structure, and morphology of the resulting iron oxide/hydroxide (B78521) nanostructures frontiersin.org.

Upcycling industrial waste streams containing iron, such as steel mill waste, spent catalysts, red mud from aluminum extraction, and coal mine sludge, presents a significant opportunity for sustainable production of iron-containing chemicals and materials azom.com. For example, iron phosphate-containing sludge from wastewater treatment can be treated with sodium hydroxide to recover ferric hydroxide-containing residue, which is rich in iron semanticscholar.org. Another innovative approach involves the single-step upcycling of sugarcane bagasse and iron scrap into magnetic carbon composites with potential as adsorbents mdpi.com. This process integrates carbonization, activation, and magnetization, where iron scrap contributes magnetic properties and enhances porosity mdpi.com.

Future research will likely focus on optimizing these sustainable synthesis and upcycling processes for scalability, cost-effectiveness, and control over the material's properties.

Development of Intelligent and Responsive Iron Hydroxide Systems

Developing intelligent and responsive iron hydroxide systems involves designing materials that can change their properties or behavior in response to external stimuli. While the provided results don't explicitly use the term "intelligent" systems, they highlight the inherent responsiveness of iron oxides and hydroxides to environmental conditions like pH, temperature, and the presence of other species jst.go.jpmdpi.com. Their magnetic properties also allow for easy separation and recovery, which is a form of responsiveness utilized in catalytic applications and environmental remediation mdpi.comresearchgate.net.

Future research could focus on engineering iron hydroxide composites or hybrid materials that exhibit more sophisticated responses. This might include developing materials with tunable adsorption or catalytic activity triggered by specific pollutants or environmental changes, or creating self-healing or self-reporting iron hydroxide systems for long-term environmental monitoring or remediation. The integration of iron oxides with other functional materials could lead to the creation of novel responsive platforms.

Addressing Complex Environmental Challenges through Interdisciplinary Iron Hydroxide Research

Iron hydroxide research is inherently linked to addressing complex environmental challenges, particularly in water and soil remediation goettingen-research-online.demdpi.commdpi.comresearchgate.netresearchgate.netnih.govrsc.orgworldscientific.comacs.org. Future research will increasingly require interdisciplinary collaboration to tackle these issues effectively. This involves combining expertise in chemistry, materials science, environmental engineering, biology, and computational modeling.

Key areas include the removal of a wide range of pollutants such as metal ions, anions, organic dyes, natural organic matter, phenolic compounds, pesticides, and pharmaceuticals from contaminated water researchgate.net. Understanding the mechanisms of contaminant removal, which can involve physical interaction, electrostatic interaction, ion exchange, ligand ion combination, surface binding, chemical reduction, hydrogen bonding, diffusion, surface complexation, and surface precipitation, is crucial for developing more efficient remediation strategies researchgate.net. Future interdisciplinary research will focus on optimizing iron hydroxide-based materials for real-world wastewater treatment applications beyond laboratory settings researchgate.net. Furthermore, exploring the biogeochemistry of iron in groundwater and its interaction with pollutants will be important for managing iron pollution and using iron concentration as an indicator of groundwater contamination mdpi.com.

Bridging Experimental Observations with Advanced Computational Predictions

Bridging experimental observations with advanced computational predictions is a vital future direction for understanding and optimizing iron hydroxide behavior. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are already being used to investigate the formation of iron oxyhydroxide clusters and their interactions acs.orgresearchgate.net. These methods can provide insights into reaction mechanisms, adsorption properties, and the influence of structure and composition on reactivity at the atomic and molecular levels acs.orgresearchgate.netacs.orgresearchgate.net.

Future research will increasingly rely on computational modeling to predict the behavior of iron hydroxides under various conditions, design new materials with desired properties, and interpret complex experimental data. This iterative process between computational predictions and experimental validation will accelerate the development of novel iron hydroxide-based materials for diverse applications. For instance, computational studies can help elucidate the role of iron in complex catalytic processes, such as oxygen evolution reactions acs.org, or predict the adsorption mechanisms of pollutants on iron hydroxide surfaces mdpi.comresearchgate.net.

Q & A

Q. What factors influence the stability of iron hydroxide colloids in aqueous environments?

  • Methodological Answer : Stability depends on ionic strength (e.g., NaCl concentration), organic ligands (e.g., humic acids), and pH. DLVO theory (Derjaguin-Landau-Verwey-Overbeek) models colloidal interactions. Centrifugation-sedimentation tests and TEM imaging track aggregation kinetics. For example, at pH < 6, protonation reduces surface charge, increasing aggregation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of iron hydroxide surfaces?

  • Methodological Answer : Density Functional Theory (DFT) simulations model surface hydroxyl groups’ binding energies and electron transfer pathways. For instance, Fe(III)-OH₂ sites in goethite show higher affinity for As(III) adsorption than Fe(II)-OH sites. Software like VASP or Quantum ESPRESSO optimizes slab models, while Bader charge analysis quantifies electron redistribution .

Q. What experimental designs resolve contradictions in reported photocatalytic efficiencies of iron hydroxide-based composites?

  • Methodological Answer : Contradictions often arise from varying synthesis conditions (e.g., doping ratios) or characterization protocols. A fractional factorial design (e.g., Taguchi method) isolates critical variables (e.g., calcination temperature, dopant concentration). Statistical tools like ANOVA validate significance. For example, conflicting reports on TiO₂/FeOOH photocatalysts can be addressed by standardizing light source intensity (e.g., 300 W Xe lamp) and normalizing degradation rates to surface area .

Q. How do redox dynamics of iron hydroxide affect its role in biogeochemical cycles?

  • Methodological Answer : Cyclic voltammetry (CV) and Mössbauer spectroscopy track Fe(II)/Fe(III) transitions under anoxic conditions. In sediment microcosms, redox potentials are manipulated using chemostats, with ICP-MS quantifying Fe²⁺ release. For instance, reductive dissolution of ferrihydrite by Shewanella oneidensis involves extracellular electron transfer (EET) pathways, validated via gene knockout studies .

Data Management and Analysis

Q. What strategies ensure reproducibility in iron hydroxide synthesis and characterization?

  • Methodological Answer : Detailed protocols for reagent purity (e.g., ≥99% FeCl₃), stirring rates, and drying methods (e.g., freeze-drying vs. oven-drying) must be documented. Raw data (e.g., XRD spectra, BET surface area) should be archived in repositories like Zenodo. Collaborative platforms (e.g., ELN) standardize metadata, reducing variability .

Q. How should researchers handle discrepancies between theoretical predictions and experimental data in iron hydroxide adsorption studies?

  • Methodological Answer : Discrepancies may arise from oversimplified models (e.g., ignoring surface defects). Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporate defects, while in-situ AFM validates surface morphology. For example, DFT-predicted As(V) adsorption energies may deviate from batch experiments due to competing ions (e.g., SO₄²⁻), requiring ICP-OES validation .

Q. Tables for Methodological Reference

Parameter Synthesis Condition Characterization Tool
Crystallinity ControlpH 9.5, 70°C, 24h agingXRD (Cu-Kα, 2θ = 10–80°)
Surface AreaN₂ adsorption at 77KBET analysis
Redox ActivityCyclic voltammetry (0.1 M KCl)Potentiostat (scan rate 50 mV/s)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.